3-(Benzyloxy)pyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxypyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMYKUPMLRKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3-(Benzyloxy)pyrrolidine in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)pyrrolidine for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in modern drug discovery, present in over 20 FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of bioactive molecules.[2] Among its many derivatives, this compound serves as a critical chiral building block. The benzyloxy group not only acts as a stable protecting group for the 3-hydroxy functionality but also enhances lipophilicity and offers a handle for further synthetic transformations. Its presence is pivotal in the synthesis of compounds targeting a range of diseases, from central nervous system disorders to cancer.[2][3]
This guide provides a detailed examination of the predominant synthetic pathway to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying mechanisms, rationalize the choice of reagents and conditions, and provide field-proven protocols to ensure reproducibility and high fidelity in the laboratory. The core of this synthesis relies on a classic, yet powerful, transformation: the Williamson ether synthesis, applied to a suitably protected 3-hydroxypyrrolidine precursor.
Part I: The Foundation - Synthesis of the N-Protected 3-Hydroxypyrrolidine Precursor
The journey to this compound begins not with the benzylation itself, but with the strategic construction of its immediate precursor, 3-hydroxypyrrolidine. Direct benzylation of unprotected 3-hydroxypyrrolidine is impractical due to the competing nucleophilicity of the secondary amine and the hydroxyl group. Therefore, a robust nitrogen protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is the protection of choice, prized for its stability under basic conditions (required for the subsequent ether synthesis) and its clean, acid-labile removal.[4]
The synthesis of the N-Boc-3-hydroxypyrrolidine intermediate is a critical first phase. While numerous routes exist, including those starting from chiral pools like L-malic acid[5][6], a prevalent and scalable industrial method begins with epichlorohydrin.
Mechanism: From Epichlorohydrin to N-Boc-3-hydroxypyrrolidine
This multi-step sequence is designed for efficiency, often employing "one-pot" methodologies to maximize yield and minimize purification steps.[7]
-
Ring Opening of Epichlorohydrin: The synthesis initiates with the cyanide-mediated ring-opening of epichlorohydrin to form 4-chloro-3-hydroxy-butyronitrile. This step establishes the core four-carbon backbone required for the pyrrolidine ring.[7]
-
Reductive Cyclization: The crucial transformation involves the reduction of the nitrile group and subsequent intramolecular cyclization. A key insight in modern protocols is the use of a borane source, prepared from sodium borohydride. The borane not only reduces the nitrile to a primary amine but also forms a complex with the newly formed amino group, protecting it and facilitating a high-yield, one-pot cyclization to 3-hydroxypyrrolidine.[7]
-
N-Boc Protection: The crude 3-hydroxypyrrolidine is then directly reacted with di-tert-butyl dicarbonate (Boc₂O) to afford the stable, crystalline intermediate, N-Boc-3-hydroxypyrrolidine.
This strategic sequence avoids the isolation of the often-unstable 3-hydroxypyrrolidine free base and provides the ideal substrate for the subsequent benzylation step.
Part II: Core Mechanism - Benzylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and fundamental organic reaction that forms an ether from an organohalide and an alkoxide.[8] In this context, it facilitates the formation of the benzyl ether at the C3 position of the pyrrolidine ring. The reaction proceeds via a classic SN2 mechanism.[9][10]
Causality Behind the Mechanism
-
Deprotonation (Alkoxide Formation): The reaction is initiated by deprotonating the hydroxyl group of N-Boc-3-hydroxypyrrolidine. A strong, non-nucleophilic base is required to ensure complete and irreversible formation of the alkoxide. Sodium hydride (NaH) is the base of choice.[11][12] It reacts with the alcohol to produce the sodium alkoxide and hydrogen gas, which bubbles out of the solution, driving the equilibrium to completion. The N-Boc group remains inert under these basic conditions.
-
Nucleophilic Substitution (SN2 Attack): The resulting alkoxide is a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide (or chloride). In a concerted step, the C-O bond forms as the C-Br bond breaks, with the bromide ion acting as the leaving group.[8][13] The SN2 pathway is favored because benzyl bromide is a primary halide with minimal steric hindrance, allowing for effective backside attack by the nucleophile.[9]
Visualization of the Williamson Ether Synthesis Mechanism
Caption: Mechanism of Williamson Ether Synthesis for Benzyl Protection.
Experimental Protocol: Synthesis of N-Boc-3-(benzyloxy)pyrrolidine
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.
-
Substrate Addition: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via a syringe or dropping funnel.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The cessation of hydrogen gas evolution indicates complete formation of the alkoxide.
-
Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure product.
| Parameter | Condition/Reagent | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation and do not interfere.[10] |
| Electrophile | Benzyl Bromide (BnBr) | Highly reactive primary halide, ideal for SN2 reactions. |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic deprotonation and allows for smooth reaction. |
| Equivalents | Base (1.2 eq), BnBr (1.1 eq) | Slight excess ensures the reaction goes to completion. |
Part III: The Final Step - N-Boc Deprotection
With the benzyl ether in place, the final step is the removal of the N-Boc protecting group to liberate the secondary amine and yield the target molecule, this compound. This is reliably achieved under acidic conditions.[4][14]
Mechanism of Acid-Catalyzed Boc Deprotection
The Boc group is cleaved via a mechanism that relies on the formation of a highly stable tert-butyl cation.[4]
-
Protonation: A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, protonates the carbonyl oxygen of the Boc group.[4]
-
Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves, leading to the formation of the free amine (as its corresponding salt), carbon dioxide, and the resonance-stabilized tert-butyl cation.[4]
-
Cation Quenching: The tert-butyl cation is scavenged by a nucleophile or eliminates a proton to form isobutylene gas.[4]
Visualization of the N-Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism for N-Boc deprotection.
Experimental Protocol: Deprotection of N-Boc-3-(benzyloxy)pyrrolidine
-
Preparation: Dissolve N-Boc-3-(benzyloxy)pyrrolidine (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C. Add a solution of strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically used in a 20-50% solution in DCM.
-
4M HCl in 1,4-dioxane.[15]
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up (for TFA): Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the free base into an organic solvent.
-
Work-up (for HCl/dioxane): If the hydrochloride salt precipitates, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[4] Alternatively, the solvent can be removed under vacuum to yield the hydrochloride salt directly.
-
Purification: The final product can be used as the salt or converted to the free base and purified by distillation or chromatography if necessary.
| Parameter | Condition/Reagent | Rationale |
| Acid | TFA or 4M HCl in Dioxane | Strong acids that efficiently cleave the acid-labile Boc group.[4][14][15] |
| Solvent | Dichloromethane (DCM) | Inert solvent that provides good solubility for the substrate. |
| Temperature | 0 °C to Room Temp. | Controls the initial reaction and allows for completion at ambient temperature. |
| Outcome | Amine Salt or Free Base | The work-up procedure determines the final form of the product. |
Conclusion
The synthesis of this compound is a well-defined process that hinges on the logical application of protection group chemistry and fundamental reaction mechanisms. By first securing the pyrrolidine nitrogen with a Boc group, the path is cleared for a highly efficient Williamson ether synthesis to install the crucial benzyl ether functionality. The final, clean removal of the Boc group under acidic conditions delivers the desired chiral building block. Understanding the causality behind each transformation—from precursor synthesis to the final deprotection—empowers the research scientist to troubleshoot, optimize, and confidently apply this valuable intermediate in the complex landscape of drug development.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(Benzyloxy)methyl]pyrrolidine | 148562-33-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
- 6. Page loading... [guidechem.com]
- 7. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
(R)-3-(Benzyloxy)pyrrolidine chemical properties
An In-Depth Technical Guide to (R)-3-(Benzyloxy)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Chiral Pyrrolidines in Modern Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[2] When a stereocenter is introduced, as in the case of (R)-3-(Benzyloxy)pyrrolidine, the resulting enantiomerically pure compound becomes an invaluable chiral building block. The specific spatial orientation of substituents can lead to vastly different biological profiles, making stereochemical control paramount in drug design.[2] This guide provides a comprehensive technical overview of (R)-3-(Benzyloxy)pyrrolidine, a versatile intermediate whose strategic use can significantly impact the development of novel therapeutics. We will delve into its core chemical properties, explore robust synthetic methodologies, and highlight its application in the synthesis of bioactive molecules, providing researchers and drug development professionals with a practical, in-depth resource.
Part 1: Core Physicochemical and Spectroscopic Profile
(R)-3-(Benzyloxy)pyrrolidine is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[3] The presence of the benzyloxy group at the 3-position enhances its utility in synthetic applications, while the pyrrolidine core provides a foundational structure for building molecular complexity.[3] It is often handled as its hydrochloride salt, which typically offers greater stability and solubility in aqueous media compared to the free base.[3]
Chemical Identity and Properties
A summary of the key chemical identifiers and physicochemical properties for (R)-3-(Benzyloxy)pyrrolidine and its hydrochloride salt is presented below. It is important to distinguish between the free base and its salt form, as their properties can differ significantly.
| Property | (R)-3-(Benzyloxy)pyrrolidine (Free Base) | (R)-3-(Benzyloxy)pyrrolidine HCl (Salt) | References |
| CAS Number | 177948-70-8 | 927819-90-7 | [4][5] |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO | [4][6] |
| Molecular Weight | 177.24 g/mol | 213.71 g/mol | [4][6][7] |
| Appearance | - | White crystalline powder | [7] |
| Boiling Point | 269.2±33.0 °C (Predicted) | 304.7°C at 760 mmHg | [4][7] |
| Melting Point | - | 138-142°C | [7] |
| Density | 1.05±0.1 g/cm³ (Predicted) | - | [4] |
| pKa | 9.50±0.10 (Predicted) | - | [4] |
| Solubility | - | Soluble in water and common organic solvents | [7] |
Spectroscopic Characterization: The Fingerprint of a Molecule
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ protons, and a series of multiplets for the pyrrolidine ring protons. The stereochemistry at the C3 position will influence the coupling patterns of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring. The carbon bearing the benzyloxy group will be shifted downfield due to the electronegativity of the oxygen atom.
-
-
Infrared (IR) Spectroscopy : The IR spectrum of pyrrolidine derivatives typically shows N-H stretching vibrations.[8] Key expected absorptions for (R)-3-(Benzyloxy)pyrrolidine include C-H stretching from the aromatic and aliphatic groups, C-O stretching of the ether linkage, and N-H stretching and bending vibrations from the secondary amine of the pyrrolidine ring.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[9] For (R)-3-(Benzyloxy)pyrrolidine, the molecular ion peak (M+) would be observed at m/z 177. The fragmentation pattern would likely involve the loss of the benzyl group or cleavage of the pyrrolidine ring, providing structural confirmation.
Part 2: Synthesis of (R)-3-(Benzyloxy)pyrrolidine
The synthesis of enantiomerically pure (R)-3-(Benzyloxy)pyrrolidine is a critical process, often starting from readily available chiral precursors. A common and effective strategy involves the use of (R)-3-hydroxypyrrolidine as the starting material. The hydroxyl group provides a convenient handle for introducing the benzyloxy moiety via a Williamson ether synthesis.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to (R)-3-(Benzyloxy)pyrrolidine identifies (R)-3-hydroxypyrrolidine and a benzylating agent as key precursors. This strategy is advantageous as it preserves the stereochemistry at the C3 position. The nitrogen of the pyrrolidine ring must be protected during the etherification to prevent N-benzylation, a common side reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 4. (R)-3-BENZYLOXY-PYRROLIDINE | 177948-70-8 [chemicalbook.com]
- 5. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 6. 3-(BENZYLOXY)PYRROLIDINE - Safety Data Sheet [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. lehigh.edu [lehigh.edu]
3-(Benzyloxy)pyrrolidine stereoisomers and enantiomers
An In-Depth Technical Guide to the Stereoisomers of 3-(Benzyloxy)pyrrolidine for Pharmaceutical Development
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, which is critical for achieving high-potency and selective interactions with biological targets.[3] When substituted at the 3-position, as in this compound, a chiral center is introduced, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry of this center is not a trivial detail; it is a fundamental determinant of a molecule's pharmacological and toxicological profile.[4][5] Different enantiomers of a drug can exhibit vastly different activities, with one being therapeutic (the eutomer) while the other may be inactive or even harmful (the distomer).[5][6] This guide provides a comprehensive technical overview of the stereoisomers of this compound, tailored for researchers and professionals in drug development. It covers stereoselective synthesis strategies, robust analytical methodologies for enantiomeric discrimination, and the application of these chiral building blocks in pharmaceutical research, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
The Critical Role of Chirality: this compound in Modern Drug Design
The 3-substituted pyrrolidine motif is a cornerstone in the design of pharmacologically active agents.[7] The nitrogen atom provides a key site for hydrogen bonding or substitution, while the stereocenter at the C3 position dictates the spatial orientation of substituents, profoundly influencing receptor binding and enzyme inhibition.
The benzyloxy group in this compound serves a dual purpose. Primarily, it functions as a robust protecting group for the 3-hydroxy functionality, which is often a precursor. The benzyl group is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation. Secondly, the benzyloxy moiety itself can be an integral part of the pharmacophore, participating in hydrophobic or π-stacking interactions within a target's binding pocket.
The significance of isolating the correct enantiomer is paramount. For instance, the biological activity of many drugs containing a chiral pyrrolidine core resides in only one of the enantiomers.[8] Developing a single-enantiomer drug minimizes patient exposure to an unnecessary chemical entity, reduces the risk of off-target effects, and can lead to a superior therapeutic index.[6] Consequently, robust methods for the synthesis and analysis of specific stereoisomers of building blocks like this compound are essential for the development of safe and effective medicines.
Stereoselective Synthesis Strategies
Achieving high enantiomeric purity is the central goal in the synthesis of chiral molecules. The choice of synthetic strategy depends on factors such as the availability of starting materials, cost, scalability, and the desired final stereochemistry.
The Chiral Pool Approach: Synthesis from Enantiopure Precursors
The most direct and common strategy for preparing enantiomerically pure (R)- or (S)-3-(benzyloxy)pyrrolidine is to start from the corresponding enantiopure 3-hydroxypyrrolidine. This approach leverages the readily available "chiral pool" and preserves the existing stereochemistry. The core transformation is a Williamson ether synthesis.
Causality: This method is favored for its simplicity and reliability. By using a strong base that is not a potent nucleophile (like NaH), the reaction proceeds via an S_N2 mechanism on the benzyl halide. The deprotonated alkoxide of 3-hydroxypyrrolidine acts as the nucleophile. Since the reaction occurs at the oxygen atom and does not involve the chiral carbon, the stereochemical integrity of the starting material is maintained, ensuring a high enantiomeric excess (e.e.) in the product. The nitrogen is typically protected (e.g., with a Boc group) to prevent it from acting as a competing nucleophile.
Experimental Protocol: Synthesis of (S)-1-Boc-3-(benzyloxy)pyrrolidine
-
Protection: To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrolidine.
-
Benzylation: Dissolve the protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel flash column chromatography to afford (S)-1-Boc-3-(benzyloxy)pyrrolidine. The Boc group can be subsequently removed under acidic conditions (e.g., HCl in dioxane) to yield the final product.[8]
Caption: Synthesis of (S)-3-(benzyloxy)pyrrolidine from the chiral pool.
Stereochemical Inversion via Mitsunobu Reaction
When the desired enantiomer of the starting material is less available or more expensive, a stereochemical inversion can be a powerful alternative. The Mitsunobu reaction is a classic and reliable method for inverting the configuration of a secondary alcohol.[9]
Causality: This reaction proceeds with a clean inversion of stereochemistry. The alcohol is activated by diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This forms a good leaving group, which is then displaced by a nucleophile (e.g., benzoate) in an S_N2 reaction, inverting the chiral center. Subsequent hydrolysis of the resulting ester yields the alcohol with the opposite configuration. This two-step sequence provides access to the enantiomeric series from a single starting material.
Caption: Stereochemical inversion using the Mitsunobu reaction.
Analytical Methodologies for Stereochemical Quality Control
Confirming the enantiomeric purity and structural integrity of this compound is a non-negotiable step in drug development. A multi-pronged analytical approach ensures the reliability and reproducibility of the synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[10] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality of Separation: CSPs, often based on polysaccharides like cellulose or amylose derivatives, create a chiral environment within the column.[11] Separation occurs due to transient formation of diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where one enantiomer fits more snugly into a chiral cavity or groove on the CSP than the other.[12] The enantiomer that interacts more strongly is retained longer, resulting in separation.
Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® column, which is known for its broad applicability.[11]
-
Mobile Phase Screening:
-
Normal Phase: Use a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 hexane:isopropanol.
-
Polar Organic Mode: Use a polar organic solvent like acetonitrile or methanol, often with an additive.
-
Reversed Phase: Use a mixture of water/buffer and an organic solvent like acetonitrile or methanol.
-
-
Optimization: Adjust the ratio of the mobile phase components to optimize the resolution between the enantiomeric peaks. The goal is to achieve baseline separation (Resolution > 1.5).
-
Detection: Use a UV detector, monitoring at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.): e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Table 1: Representative Chiral HPLC Data
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm) |
| Mobile Phase | 90% Hexane / 10% Isopropanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (R)-enantiomer | 10.5 min |
| Retention Time (S)-enantiomer | 12.2 min |
| Resolution (R_s) | 2.1 |
| Enantiomeric Excess (e.e.) | >99% |
digraph "Chiral_HPLC_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];A[label="Inject Racemic Mixture"]; B[label="Pass Through Chiral\nStationary Phase (CSP)"]; C [label="Differential Interaction\n(Diastereomeric Complexes)"]; D [label="Separation of Enantiomers"]; E [label="Detection (UV)"]; F [label="Chromatogram with\nTwo Resolved Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F;
}
Caption: Workflow for enantiomeric separation by chiral HPLC.
NMR Spectroscopy for Structural Elucidation
While standard ¹H and ¹³C NMR spectroscopy cannot differentiate between enantiomers, it is indispensable for confirming the chemical structure of the product and intermediates.[13][14]
Self-Validation: The NMR spectrum serves as a fingerprint of the molecule. The presence of characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm), the benzylic CH₂ (~4.5 ppm), and the pyrrolidine ring protons confirms the successful synthesis. The absence of starting material signals (e.g., the OH proton from 3-hydroxypyrrolidine) validates the completion of the reaction. For distinguishing enantiomers, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for quantification.[15]
Table 2: Expected ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet |
| Benzylic (OCH₂) | ~4.5 | Singlet |
| Pyrrolidine (CH-O) | ~4.2 | Multiplet |
| Pyrrolidine (CH₂) | 1.8 - 3.2 | Multiplets |
Applications in Pharmaceutical Synthesis
(S)-3-hydroxypyrrolidine, and by extension its benzylated form, is a crucial intermediate in the synthesis of several marketed drugs.[9] For example, it forms the core of darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder, and barnidipine, a calcium channel blocker for hypertension.[9] In these syntheses, the (S)-3-(benzyloxy)pyrrolidine can be used as a stable, protected intermediate. The benzyloxy group masks the reactive hydroxyl functionality during other synthetic transformations and is typically removed in one of the final steps via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free alcohol in the final active pharmaceutical ingredient (API).
Caption: Role of this compound in a multi-step API synthesis.
Conclusion
The stereoisomers of this compound are not just chemical curiosities; they are high-value building blocks that enable the construction of complex and stereochemically defined pharmaceutical agents. A deep understanding of the synthetic routes to access each enantiomer with high purity, coupled with robust analytical methods like chiral HPLC for quality control, is fundamental to modern drug development. The principles of stereochemical control and rigorous characterization discussed herein are central to the synthesis of safe, selective, and effective medicines, ensuring that the final therapeutic agent possesses the precise three-dimensional architecture required for its intended biological function.
References
- 1. enamine.net [enamine.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs | Semantic Scholar [semanticscholar.org]
- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 9. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. magritek.com [magritek.com]
- 14. news-medical.net [news-medical.net]
- 15. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
Physical properties of 3-(Benzyloxy)pyrrolidine hydrochloride
An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
This compound hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and asymmetric synthesis.[1] As a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, its structure is a common motif in a wide array of biologically active molecules and pharmaceuticals. The presence of the benzyloxy group at the chiral 3-position provides a key point for further functionalization, while the hydrochloride salt form generally enhances stability and solubility in aqueous media compared to its free base form.[1]
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound hydrochloride. It is designed to equip researchers with the technical data and methodological insights required for its effective use, characterization, and safe handling in a laboratory setting. The information is presented with a focus on both enantiomers, (R)- and (S)-3-(Benzyloxy)pyrrolidine hydrochloride, which may exhibit distinct pharmacological and chemical behaviors.[1]
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound hydrochloride is defined by its unique combination of a pyrrolidine ring, a benzyl ether linkage, and a hydrochloride salt.
Caption: Chemical structure of this compound hydrochloride, with the chiral center marked (*).
Table 1: Compound Identification
| Identifier | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| IUPAC Name | (3R)-3-(Benzyloxy)pyrrolidine hydrochloride | (3S)-3-(Benzyloxy)pyrrolidine hydrochloride |
| Synonyms | (R)-3-Benzyloxy Pyrrolidine Hcl, (3R)-3-(phenylmethoxy)pyrrolidine hydrochloride[1][2][3] | (S)-3-Benzyloxy-pyrrolidine hcl, 3-(S)-O-Benzyl-pyrrolidinol hydrochloride[4][5] |
| CAS Number | 927819-90-7[1][2][3] | 931409-74-4[4][5] |
| Molecular Formula | C₁₁H₁₆ClNO[1][2][3] | C₁₁H₁₆ClNO[4][5] |
| Molecular Weight | 213.71 g/mol [2][3][6] | 213.70 g/mol [4][5] |
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to purification and formulation.
Table 2: Summary of Physical Properties
| Property | Value | Remarks and Citations |
|---|---|---|
| Appearance | White crystalline powder; Light yellow to brown solid.[2][3] | Color may vary depending on purity. |
| Melting Point | 138-142 °C; 180-190 °C; >300 °C (decomposes).[2][6][7] | Significant variation exists in reported values, likely due to differences in enantiomeric purity, residual solvent, or measurement technique. High-temperature values may indicate decomposition. |
| Boiling Point | ~304.7 °C at 760 mmHg.[2] | This value likely corresponds to the free base, as hydrochloride salts typically decompose at high temperatures rather than boil. |
| Solubility | Soluble in water, methanol, and ethanol.[2][7] | The hydrochloride salt form increases polarity and promotes solubility in polar solvents.[1] |
| Storage | Store in a dry, well-ventilated place at room temperature.[2][3] | Keep container tightly sealed to prevent moisture absorption.[7] |
-
Expert Insight on Melting Point Discrepancies: The wide range of reported melting points is a critical data point for any researcher. This variability can stem from several factors. The presence of even small amounts of the opposite enantiomer can depress the melting point of a chiral compound. Furthermore, different crystallization methods can trap varying amounts of solvent or result in different crystal polymorphs, each with a unique melting point. It is crucial to accompany any experimentally determined melting point with data on enantiomeric excess (e.e.) and a description of the crystallization solvent.
Analytical Characterization Workflows
Confirming the identity, purity, and structure of this compound hydrochloride requires a multi-technique analytical approach. The following sections detail standardized protocols and the rationale behind them.
Caption: A typical workflow for the comprehensive analytical characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of the compound.
-
Expertise & Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often ideal for hydrochloride salts. It effectively dissolves the sample, and importantly, the acidic amine proton (N-H) is typically observable as a broad singlet, which would be lost to deuterium exchange in D₂O. This proton provides direct evidence of the salt's formation.
-
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Data Interpretation (Expected Signals):
-
~7.3-7.4 ppm (multiplet, 5H): Protons of the phenyl ring on the benzyl group.
-
~4.5 ppm (singlet or AB quartet, 2H): Methylene protons (-O-CH₂-Ph) of the benzyl group.
-
~3.0-3.5 ppm (multiplet, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen.
-
~2.0-2.3 ppm (multiplet, 2H): Protons on C4 of the pyrrolidine ring.
-
A broad singlet (1H, variable shift): The acidic N-H proton of the pyrrolidinium ion.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will provide a single peak for each unique carbon environment, confirming the carbon skeleton.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
Expertise & Rationale: For a solid sample, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets due to its speed and simplicity, requiring minimal sample preparation. The key diagnostic peak is the N-H stretching vibration of the secondary ammonium salt, which is characteristically broad and appears at a lower wavenumber than a free amine.[8]
-
Experimental Protocol for FTIR-ATR Analysis:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Interpretation (Expected Absorption Bands):
-
~3030-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine and benzyl methylene groups.
-
~2400-2700 cm⁻¹ (broad): Characteristic N-H stretch of a secondary amine hydrochloride salt.[8]
-
~1600 cm⁻¹: Aromatic C=C bending vibrations.
-
~1050-1150 cm⁻¹ (strong): C-O ether stretching vibration.
-
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Expertise & Rationale: Electrospray Ionization (ESI) is the ideal ionization technique for this pre-charged molecule. In positive ion mode, the analysis will detect the cationic portion of the molecule, [C₁₁H₁₅NO + H]⁺, which has the same mass as the free base. The observed mass-to-charge ratio (m/z) will correspond to the molecular weight of the free base (177.24 g/mol ).[9]
-
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Inject the solution into an LC-MS system equipped with an ESI source operating in positive ion mode.
-
Data Interpretation (Expected Ions):
-
Safe Handling and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) | [3][5] |
| Signal Word | Warning | [3][5][9] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5][9] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5][9] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [2] |
| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible substances like strong oxidizing agents. |[2][7] |
Conclusion
This compound hydrochloride is a valuable chiral intermediate whose physical properties are critical to its application in research and development. Key characteristics include its crystalline nature, solubility in polar solvents, and a distinct set of spectral signatures. Researchers should be particularly mindful of the reported variability in its melting point and employ a robust, multi-technique approach for structural and purity verification. Adherence to the safety protocols outlined is essential for its responsible use in the laboratory.
References
- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. CAS 931409-74-4 | (S)-3-Benzyloxy-pyrrolidine hydrochloride - Synblock [synblock.com]
- 6. 927819-90-7 [chemseeker.com]
- 7. (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]
- 8. science.lpnu.ua [science.lpnu.ua]
- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 10. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 11. agilent.com [agilent.com]
An In-Depth Technical Guide to 3-(Benzyloxy)pyrrolidine: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Benzyloxy)pyrrolidine, a critical heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, applications, and analytical characterization, offering field-proven insights for its effective use in research and development.
Core Chemical Identity and Physicochemical Properties
This compound is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in pharmaceuticals, valued for its three-dimensional structure and stereochemical possibilities.[1] The benzyl ether at the 3-position serves a dual role: it acts as a stable protecting group for the hydroxyl functionality and provides a lipophilic moiety that can be crucial for modulating pharmacokinetic properties.
The specific CAS (Chemical Abstracts Service) number for the racemic mixture of this compound is 420137-14-0 .[2][3] Chiral forms, such as (S)-3-(Benzyloxy)pyrrolidine hydrochloride (CAS: 931409-74-4) and (R)-3-(Benzyloxy)pyrrolidine hydrochloride (CAS: 927819-90-7), are also commercially available and widely used when stereospecificity is required for interaction with biological targets.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 420137-14-0 (racemic) | [2][3] |
| Molecular Formula | C₁₁H₁₅NO | [2][3] |
| Molecular Weight | 177.24 g/mol | [2][3] |
| IUPAC Name | 3-(Phenylmethoxy)pyrrolidine | [6] |
| Appearance | Typically a colorless to pale yellow liquid or solid | N/A |
| Boiling Point | Data not widely available; distillation often performed under reduced pressure | [7] |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Methanol) | N/A |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound involves the benzylation of a 3-hydroxypyrrolidine precursor. This reaction is a classic example of a Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Precursor: The synthesis typically starts with either racemic or a specific enantiomer of N-protected 3-hydroxypyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine). The N-Boc protecting group is chosen for its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.
-
Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The choice of NaH is driven by its high reactivity and the fact that the only byproduct is hydrogen gas, which is easily removed from the reaction.
-
Electrophile: Benzyl bromide or benzyl chloride serves as the source of the benzyl group. Benzyl bromide is often preferred due to the better leaving group ability of bromide compared to chloride, leading to faster reaction rates.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They are capable of solvating the sodium cation but do not interfere with the nucleophilic alkoxide, thus promoting the desired Sₙ2 reaction.
Detailed Experimental Protocol: Synthesis of N-Boc-3-(Benzyloxy)pyrrolidine
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Insight: Slow addition is critical to control the evolution of hydrogen gas.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure N-Boc-3-(benzyloxy)pyrrolidine.
-
Deprotection (Optional): The N-Boc group can be removed by treating the product with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent to yield the final this compound as a free base or hydrochloride salt.[5]
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Applications in Drug Development
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, offering a saturated, sp³-rich core that enhances three-dimensional diversity and can improve physicochemical properties like solubility.[1][8] this compound is a particularly valuable building block for several reasons:
-
Scaffold Rigidity: The five-membered ring provides a conformationally constrained scaffold, which can reduce the entropic penalty of binding to a biological target and improve potency.[8]
-
Chiral Center: The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical as different stereoisomers often exhibit vastly different pharmacological activities and safety profiles.[1][9]
-
Versatile Handle: The benzyloxy group can be a key pharmacophoric element itself, or it can be debenzylated to reveal a hydroxyl group. This hydroxyl can then serve as a hydrogen bond donor or as a handle for further chemical modification.
-
Vector for Elaboration: The secondary amine of the pyrrolidine ring is a nucleophilic site that allows for straightforward elaboration of the molecule, enabling chemists to explore the surrounding chemical space and optimize ligand-receptor interactions.
This scaffold is found in a wide range of drug candidates targeting various diseases, including inhibitors of enzymes and ligands for G-protein coupled receptors (GPCRs).[10]
Conceptual Role in Drug Design
Caption: Role of the scaffold in ligand-receptor interactions.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11]
-
¹H NMR Spectroscopy: This technique provides information on the proton environment. Key expected signals include the aromatic protons of the benzyl group (typically ~7.3 ppm), the benzylic methylene protons (-CH₂-Ph, ~4.5 ppm), and a complex multiplet pattern for the pyrrolidine ring protons.
-
¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 178.12.[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is used to assess the purity of the final compound.
Table 2: Summary of Expected Analytical Data
| Technique | Expected Result | Purpose |
| ¹H NMR | Aromatic signals (~7.3 ppm), benzylic CH₂ (~4.5 ppm), pyrrolidine CH/CH₂ multiplets | Structural Confirmation |
| MS (ESI+) | [M+H]⁺ at m/z ≈ 178.12 | Molecular Weight Confirmation |
| HRMS | Exact mass confirms C₁₁H₁₅NO formula | Elemental Composition |
| HPLC | Single major peak (>95% purity) | Purity Assessment |
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area or fume hood.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Avoid breathing vapors or dust.[2][14] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information before use.[2][12][14]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. 931409-74-4|(S)-3-(Benzyloxy)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 6. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 9. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Stability and Storage of 3-(Benzyloxy)pyrrolidine for Pharmaceutical Development
This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 3-(Benzyloxy)pyrrolidine, a key building block in medicinal chemistry and drug development.[1][2][3][4] As researchers, scientists, and drug development professionals, a thorough understanding of a compound's stability is paramount for ensuring the integrity of experimental results, the viability of synthetic routes, and the safety and efficacy of final drug products. This document moves beyond standard safety data sheet recommendations to provide a framework for proactive stability assessment, grounded in chemical principles and established pharmaceutical testing methodologies.
Introduction to this compound: A Versatile Scaffold
This compound, with the chemical formula C₁₁H₁₅NO, is a chiral pyrrolidine derivative valued for its role as a synthetic intermediate.[1][5] The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and the benzyloxy group offers a versatile handle for further chemical modification while also influencing the molecule's solubility and reactivity.[1][6] Its hydrochloride salt is often used to improve stability and solubility in aqueous media.[1] Given its application in the synthesis of potentially therapeutic agents, defining its stability profile is a critical, non-negotiable step in the development pipeline.
Core Stability Profile and Recommended Storage
While detailed public data on forced degradation studies for this compound is limited, safety data sheets (SDS) provide a baseline for handling and storage. The primary recommendation is to store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][7] Some suppliers further specify storage under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[8]
These general guidelines are predicated on mitigating exposure to atmospheric moisture and oxygen, which are common culprits in the degradation of amine-containing compounds. However, to ensure rigorous scientific outcomes, a more detailed understanding of the molecule's vulnerabilities is required.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions which are often accelerated by heat. |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | To prevent oxidation, a common degradation pathway for pyrrolidine derivatives.[9] |
| Container | Tightly Sealed, Amber Glass | To prevent exposure to moisture and light, which can initiate degradation. |
| Location | Dry, Well-Ventilated Area | To prevent moisture ingress and ensure safe handling away from incompatible materials.[5][7] |
Potential Degradation Pathways: A Mechanistic Perspective
The structure of this compound contains two primary functional groups susceptible to degradation: the secondary amine within the pyrrolidine ring and the benzyloxy ether moiety. Understanding these potential failure points is the basis for designing robust stability studies.
-
Oxidation of the Pyrrolidine Nitrogen: The lone pair of electrons on the secondary amine of the pyrrolidine ring makes it susceptible to oxidation.[9] This can lead to the formation of N-oxides or other oxidized species, potentially altering the compound's biological activity and safety profile. This is a common degradation pathway for pyrrolidine derivatives.[9]
-
Cleavage of the Benzyloxy Group: The ether linkage, while generally stable, can be susceptible to cleavage under harsh acidic or oxidative conditions. More critically, the benzyl group itself can be oxidized. The benzylic position is prone to oxidation, which could lead to the formation of benzaldehyde or benzoic acid as degradation products.[6]
-
Ring Opening: Under extreme pH conditions (strong acid or base), the pyrrolidine ring itself could potentially undergo cleavage, although this is generally less likely under typical storage conditions compared to oxidation.[9][10]
The following diagram illustrates the most probable degradation pathways that should be investigated during forced degradation studies.
Caption: Predicted degradation pathways for this compound.
Experimental Design for Stability Assessment: A Self-Validating Protocol
To move from theoretical pathways to empirical data, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to identify degradation products and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[9]
Objective
To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to establish a baseline stability profile.
Materials and Methods
Test Substance: this compound (or its HCl salt) of known purity.
Reagents:
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Hydrogen Peroxide (3% v/v)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Suitable buffer (e.g., phosphate buffer)
Equipment:
-
Analytical Balance
-
Volumetric flasks and pipettes
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Step-by-Step Experimental Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[9]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protected from light for a specified time.[9]
-
Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat a stock solution at 60°C.
-
Photolytic Degradation: Expose a solid sample and a stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples using a validated stability-indicating HPLC method. An LC-MS method is highly recommended to aid in the identification of degradant structures.[9]
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the percentage of each degradant formed using area normalization.
-
Analyze the mass-to-charge ratio of degradant peaks from LC-MS data to elucidate their structures.[9]
-
The following diagram outlines the workflow for this forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Conclusion and Best Practices
A comprehensive understanding of the stability of this compound is not an academic exercise but a fundamental requirement for its effective use in research and development. While general storage guidelines provide a starting point, they are insufficient for the rigorous demands of pharmaceutical development.
Key Takeaways for Researchers:
-
Proactive Stability Testing: Do not rely solely on supplier SDS. Conduct in-house forced degradation studies to understand the specific vulnerabilities of your material.
-
Method Validation: Ensure your analytical methods are "stability-indicating," meaning they can separate the intact compound from all potential degradation products.
-
Inert Atmosphere is Key: Given the susceptibility of the pyrrolidine moiety to oxidation, handling and storing this compound under an inert atmosphere is a critical best practice to ensure its long-term integrity.
-
Documentation: Meticulously document all stability studies, as this data is essential for regulatory filings and for building a robust process understanding.
By adopting this proactive and mechanistically driven approach to stability, scientists can ensure the quality and reliability of their work, paving the way for the successful development of novel therapeutics.
References
- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 2-[(Benzyloxy)methyl]pyrrolidine | 148562-33-8 | Benchchem [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 3-(Benzyloxy)pyrrolidine in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 3-(benzyloxy)pyrrolidine, a versatile building block in medicinal chemistry and drug discovery. The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, making a thorough understanding of its physical properties, such as solubility, critical for its effective application in synthesis and formulation.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical and practical aspects of this compound's solubility in various organic solvents.
Physicochemical Properties of this compound
A molecule's structure dictates its physical and chemical properties, including its solubility. This compound, with the molecular formula C11H15NO, possesses a unique combination of structural features that govern its interactions with different solvents.[2][3]
| Property | Value / Structure | Significance for Solubility |
| Molecular Formula | C11H15NO | Provides the elemental composition. |
| Molecular Weight | 177.24 g/mol | A moderate molecular weight, generally favoring solubility compared to very large molecules. |
| Structure | A pyrrolidine ring, a secondary amine, an ether linkage, and a benzyl group. | The pyrrolidine ring and secondary amine introduce polarity and hydrogen bonding capabilities. The benzyl group is nonpolar and bulky. |
| Predicted XlogP | 1.3 | This predicted value suggests a relatively balanced hydrophilic-lipophilic character, indicating solubility in a range of solvents. |
| Hydrogen Bond Donor | 1 (from the N-H of the pyrrolidine ring) | The ability to donate a hydrogen bond significantly influences solubility in protic solvents. |
| Hydrogen Bond Acceptor | 2 (from the nitrogen and oxygen atoms) | The capacity to accept hydrogen bonds enhances solubility in protic solvents like alcohols. |
The interplay between the polar pyrrolidine head and the nonpolar benzyl tail is a key determinant of the solubility of this compound. The general principle of "like dissolves like" is a foundational concept for predicting solubility behavior.[4] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.
Predicted Solubility in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively published, we can predict its behavior in various classes of organic solvents based on its structure and general solubility principles.[5] The hydrochloride salt of a related compound, (R)-3-Benzyloxy-Pyrrolidine Hydrochloride, is noted to be soluble in water and common organic solvents.[6][7][8] The free base, this compound, will exhibit different solubility characteristics, particularly in non-polar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | The ability of this compound to both donate and accept hydrogen bonds will lead to strong intermolecular interactions with these solvents. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable interactions with the polar portions of the molecule. |
| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar benzyl group will promote solubility in these solvents, but the polar pyrrolidine ring will limit it. Toluene and diethyl ether are expected to be better solvents than hexane due to some degree of polarity. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can engage in dipole-dipole interactions, making them effective for a wide range of organic compounds. |
Experimental Determination of Solubility
Since predictive models provide estimations, experimental determination of solubility is crucial for many applications in research and development.[9] A common method for determining the solubility of a compound is the isothermal equilibrium method.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed to let the excess solid settle.
-
For finely dispersed solids, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally.
-
pH (in aqueous or protic solvents): As a secondary amine, this compound is basic. In acidic conditions, it will be protonated to form a salt, which is expected to have a higher solubility in polar solvents.
-
Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility through various interactions.
-
Polymorphism: The crystalline form of the solid can impact its solubility. The most stable polymorph will generally be the least soluble.[9]
Conclusion
This compound is a molecule with a dual character, possessing both polar and nonpolar functionalities. This structure suggests a broad solubility profile, with high solubility in polar protic and aprotic solvents and moderate solubility in less polar and chlorinated solvents. For critical applications, the predictive analysis presented in this guide should be supplemented with experimental data generated using a robust and well-controlled protocol. A comprehensive understanding of the solubility of this compound is paramount for its successful application in organic synthesis, process development, and formulation, ultimately accelerating the drug discovery process.
References
- 1. enamine.net [enamine.net]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 4. saltise.ca [saltise.ca]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chembk.com [chembk.com]
- 7. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 8. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: The Use of 3-(Benzyloxy)pyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
Abstract
The pyrrolidine scaffold is a cornerstone of asymmetric synthesis, found in nature's catalysts—enzymes—and in a multitude of synthetic organocatalysts and ligands.[1][2][3] This guide delves into the application of chiral auxiliaries derived from the 3-(benzyloxy)pyrrolidine framework. While classical chiral auxiliaries temporarily introduce a stereogenic center to direct a reaction, the derivatives discussed herein leverage the rigid pyrrolidine ring and the sterically demanding benzyloxy group to exert precise stereochemical control over the formation of new stereocenters, particularly in carbon-carbon bond-forming reactions. We will explore the synthesis of the active auxiliary, its application in diastereoselective alkylation reactions, and the subsequent cleavage to yield the enantioenriched product. This document is intended for researchers, scientists, and professionals in drug development seeking to employ advanced strategies for asymmetric synthesis.
Introduction: The Principle of Pyrrolidine-Based Chiral Auxiliaries
Chiral auxiliaries are a powerful and established strategy in stereoselective synthesis.[4] They function by being temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and then being cleaved to reveal the desired enantiomerically enriched product.[4] The ideal auxiliary should be readily available in enantiopure form, attach and detach under mild conditions without racemization, and provide a high degree of stereocontrol.
The this compound moiety, when incorporated into a more complex structure like an imide, serves as an excellent chiral controller. The rationale behind its efficacy lies in two key features:
-
Conformational Rigidity: The five-membered pyrrolidine ring restricts conformational freedom, leading to a more predictable and well-defined three-dimensional environment around the reaction center.
-
Steric Shielding: The bulky benzyloxy group (–OCH₂Ph) acts as a powerful stereodirecting element. It effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face, thereby ensuring high diastereoselectivity.
This guide will focus on the use of an N-benzyloxy piperidine-2,6-dione system, which incorporates the core this compound concept, for asymmetric allylic alkylation reactions.[5]
Experimental Workflow: From Auxiliary Attachment to Product Release
The overall synthetic strategy follows a logical three-stage process: attachment of the substrate to the auxiliary, the key diastereoselective reaction, and finally, the cleavage and recovery of the auxiliary.
Figure 1. General workflow for synthesis using a recoverable chiral auxiliary.
Protocol 1: Synthesis of the N-Benzyloxy Imide Auxiliary
The active auxiliary, an (S)-3-benzyl-1-(benzyloxy)piperidine-2,6-dione, is prepared from commercially available starting materials. This protocol describes a representative synthesis which involves the condensation of N-benzyloxyamine with a suitable glutaric anhydride derivative. The resulting imide serves as the chiral scaffold.[5]
Materials:
-
N-Benzyloxyamine hydrochloride
-
3-Benzyl-glutaric anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N-benzyloxyamine hydrochloride in DCM, add pyridine at 0 °C.
-
Slowly add a solution of 3-benzyl-glutaric anhydride in DCM to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-benzyloxy imide auxiliary.
The Diastereoselective Step: Asymmetric Allylic Alkylation
With the auxiliary in hand, we can proceed to the key stereochemistry-defining reaction. The following protocol is a representative example of a palladium-catalyzed asymmetric allylic alkylation.[5]
Mechanism of Stereocontrol: The high diastereoselectivity of the reaction is attributed to the steric hindrance imposed by the benzyloxy group. Upon deprotonation, a planar enolate is formed. The benzyloxy group on the adjacent stereocenter effectively shields the top face of the enolate. Consequently, the incoming palladium-allyl complex is directed to approach from the less hindered bottom face, leading to the preferential formation of one diastereomer.
Figure 2. Steric model for the diastereoselective alkylation of the N-benzyloxy imide enolate.
Protocol 2: Asymmetric Allylic Alkylation This procedure is adapted from literature for the synthesis of α-quaternary centers.[5]
Materials:
-
(S)-3-allyl-3-benzyl-1-(benzyloxy)piperidine-2,6-dione (Substrate-Auxiliary Adduct)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral Ligand (e.g., (S)-(CF₃)₃-t-BuPHOX)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glove box, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.05 equiv) and the chiral phosphinooxazoline (PHOX) ligand (0.15 equiv).
-
Add anhydrous toluene and stir the mixture for 30 minutes to form the active catalyst complex.
-
In a separate flask, dissolve the imide substrate (1.0 equiv) in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture.
-
Heat the reaction to 40 °C and stir for 48-72 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, EtOAc/hexanes) to isolate the alkylated product.
Data Presentation: The effectiveness of the auxiliary is demonstrated by the high stereoselectivity achieved across various substrates.
| Entry | Substrate (Imide 9) | Product (Imide 10) | Yield (%) | ee (%) | Ref. |
| 1 | 9c (benzyl) | 10c | 80 | 84 | [5] |
| 2 | 9d (trifluoropropyl) | 10d | 80 | 84 | [5] |
| Table 1. Representative results for the Pd-catalyzed asymmetric allylic alkylation.[5] |
Protocol 3: Cleavage of the Chiral Auxiliary
A critical step in this methodology is the efficient removal of the auxiliary to furnish the desired chiral product. For the N-benzyloxy imide system, a multi-step reductive cleavage has proven effective.[5]
Materials:
-
Alkylated Imide Product
-
Diisobutylaluminium hydride (DIBAL-H)
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvents (e.g., THF, DCM)
Procedure: Step A: Selective Carbonyl Reduction
-
Dissolve the alkylated imide in anhydrous THF and cool to -78 °C.
-
Add DIBAL-H (1.0 M in hexanes) dropwise and stir for 1-2 hours at -78 °C.
-
Quench the reaction carefully with methanol, followed by saturated Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude hemiaminal.
Step B: Dehydroxylation to Lactam
-
Dissolve the crude hemiaminal in anhydrous DCM.
-
Add triethylsilane followed by trifluoroacetic acid at 0 °C.
-
Stir the reaction for 1-3 hours, allowing it to warm to room temperature.
-
Carefully quench with saturated NaHCO₃ solution.
-
Extract with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by chromatography to obtain the chiral lactam.
The resulting chiral lactam can be further hydrolyzed or reduced to access the corresponding chiral carboxylic acid or amine, respectively, thus completing the asymmetric synthesis. The cleavage of C-N bonds in pyrrolidine-type structures can also be approached using photoredox catalysis under specific conditions, offering an alternative synthetic route.[6]
Conclusion and Outlook
The use of chiral auxiliaries derived from this compound, particularly in the form of N-benzyloxy imides, represents a robust and effective strategy for asymmetric synthesis.[5] The combination of a rigid pyrrolidine-based framework and the significant steric influence of the benzyloxy group allows for excellent stereocontrol in C-C bond-forming reactions like allylic alkylations. The protocols detailed herein provide a practical framework for researchers to implement this methodology. Future work may focus on expanding the scope of this auxiliary to other important transformations, such as asymmetric aldol[7][8][9] and Michael additions,[10][11] further cementing the utility of the this compound scaffold in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Halo Aldol Reaction: Three-Component Reaction via 1,4-Robust Activation of Ethynyl Alkyl Ketones for Stereoselective Formations of Versatile Aldol Adducts [organic-chemistry.org]
- 10. Spirocyclization and Michael addition of 3-benzylidene succinimides: route to spirocyclopentapyrrolidine-tetraones and benzylidene N-arylpyrrolidine-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Benzyloxy)pyrrolidine Derivatives in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 3-(Benzyloxy)pyrrolidine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (fragments, typically < 300 Da) that bind to a biological target with low affinity.[2][4] These initial "hits" are then optimized into more potent, drug-like molecules through structure-guided strategies.[5][6][7] Within the vast chemical space of potential fragments, the this compound scaffold has emerged as a particularly valuable motif.
The five-membered pyrrolidine ring is a prevalent structure in many natural products and FDA-approved drugs.[8][9][10] Its non-planar, sp³-hybridized nature allows for efficient exploration of three-dimensional pharmacophore space, a critical feature for achieving target specificity and favorable physicochemical properties.[8][10][11] The benzyloxy group at the 3-position provides a strategic vector for synthetic elaboration. This "poised" functionality allows medicinal chemists to readily grow the fragment hit, exploring the surrounding binding pocket to enhance potency and selectivity.[5] This guide provides a detailed overview of the application of this compound derivatives in FBDD, complete with experimental protocols and the rationale behind their use.
The FBDD Workflow: Integrating this compound Fragments
A typical FBDD campaign is a multi-stage process that relies on the synergy of various biophysical techniques to identify and validate fragment hits before committing to extensive synthetic chemistry efforts.[12][13] The use of orthogonal methods is crucial for minimizing false positives and ensuring that the identified fragments are robust starting points for optimization.[12][13]
Figure 1. A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Part 1: Fragment Library Design and Synthesis
The success of an FBDD project is intrinsically linked to the quality and diversity of the fragment library.[14] Libraries incorporating this compound derivatives should be designed to balance key physicochemical properties as defined by the "Rule of Three" (Ro3): Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors ≤ 3, and Hydrogen Bond Acceptors ≤ 3.[14]
The synthesis of these fragments often relies on robust and flexible chemical reactions, such as the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles, which allows for the creation of diversely functionalized, homochiral pyrrolidines.[8] This method enables the strategic installation of diversity elements upfront, generating a collection of fragments that effectively sample three-dimensional molecular space.[8][15]
Part 2: Biophysical Screening Cascade for Hit Identification
Given the weak binding affinities of fragments, highly sensitive biophysical techniques are required for initial screening.[1][16] A tiered approach, or "screening cascade," is often employed to efficiently identify promising hits from the library.[12]
Protocol 1: Primary Screening with Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[5][12] It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.
Principle: A fluorescent dye binds to hydrophobic regions of the protein that become exposed as it unfolds. A binding fragment will typically stabilize the protein, leading to an increase in its Tm.
Step-by-Step Methodology:
-
Preparation: Prepare a solution of the target protein (2-5 µM) in a suitable buffer. Prepare stock solutions of the this compound fragment library in DMSO.
-
Assay Setup: In a 96- or 384-well PCR plate, add the protein solution and a fluorescent dye (e.g., SYPRO Orange).
-
Compound Addition: Add the fragment compounds to the wells to a final concentration typically between 200 µM and 1 mM. Include appropriate controls (protein + dye + DMSO, and buffer + dye).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25 °C to 95 °C, increasing by 1 °C per minute.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm > 2°C) in the presence of a fragment indicates a potential hit.
Causality: DSF is an excellent primary screen because it is high-throughput, requires small amounts of protein, and is target-agnostic (no need for a functional assay).[3] However, it is prone to false positives, necessitating validation with orthogonal techniques.[13]
Protocol 2: Hit Validation with Ligand-Observed NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating hits from primary screens.[4][17] Ligand-observed NMR experiments are particularly well-suited for FBDD as they can reliably detect weak binding events.[14][18]
Principle: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) detect the binding of a small molecule to a large protein target.[14][18]
Step-by-Step Methodology (STD NMR):
-
Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the fragment hit (100 µM - 1 mM) in a deuterated buffer.
-
NMR Acquisition: Acquire two spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton spectrum. In the "off-resonance" spectrum, irradiate a frequency far from any protein or ligand signals.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Analysis: Protons on the fragment that are in close contact with the saturated protein will receive saturation transfer, resulting in signals in the difference spectrum. The presence of signals confirms binding.
Causality: NMR provides direct evidence of binding and is less prone to artifacts that can affect other techniques.[4] It can also be used to screen mixtures of fragments, increasing throughput. The intensity of the STD effect can provide information about which part of the fragment is interacting with the protein, offering early SAR insights.[18]
| Technique | Principle | Typical Throughput | Strengths | Limitations |
| DSF | Thermal Stability Shift | High (1000s/day) | Low protein consumption, cost-effective.[5] | Prone to false positives/negatives.[13] |
| SPR | Change in Refractive Index | Medium (100s/day) | Provides kinetic data (kon, koff), real-time.[5] | Requires protein immobilization, potential for artifacts. |
| NMR | Perturbation of Nuclear Spins | Medium (10s-100s/day) | High confidence in hits, structural info.[4][17] | Requires higher protein amounts, lower throughput. |
| ITC | Heat Change on Binding | Low (10s/day) | "Gold standard" for affinity, provides full thermodynamic profile.[13] | High protein consumption, low throughput. |
| X-ray | Electron Density Map | Varies | Provides high-resolution 3D structure of the complex.[1][19] | Requires protein crystallization, can be a bottleneck.[20] |
| Table 1. Comparison of Common Biophysical Techniques in FBDD. |
Part 3: Structural Characterization and Hit-to-Lead Optimization
The ultimate goal of the initial screening phases is to generate a high-resolution structure of the protein-fragment complex, typically via X-ray crystallography.[5][21] This structural information is the cornerstone of the hit-to-lead optimization phase.[4]
Figure 2. The process of evolving a fragment hit into a lead compound.
Protocol 3: X-ray Crystallography for Structural Elucidation
Principle: By obtaining crystals of the target protein and soaking them with the fragment hit, or by co-crystallizing the protein-fragment complex, X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms at the binding site.[1][19]
Step-by-Step Methodology (Crystal Soaking):
-
Crystal Preparation: Grow high-quality crystals of the target protein using vapor diffusion or other standard crystallization methods.
-
Soaking Solution: Prepare a solution of the this compound fragment hit in a cryo-protectant solution compatible with the protein crystals. The fragment concentration is typically high (1-10 mM) to ensure sufficient occupancy at the binding site.
-
Soaking: Transfer the protein crystals into the soaking solution for a defined period (minutes to hours).
-
Cryo-cooling: Rapidly freeze the soaked crystal in liquid nitrogen to prevent ice crystal formation.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.[20]
-
Structure Solution and Refinement: Process the diffraction data and solve the electron density map. The fragment's position and orientation can be identified in the map, and the model is refined to high resolution.
Causality: X-ray crystallography provides unparalleled detail of the binding mode, revealing key interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein.[19] This information is critical for rational drug design. It shows the chemist exactly where to add functionality to the this compound scaffold to engage with specific residues in the binding pocket, a process known as "fragment growing".[7]
Hit-to-Lead Optimization: The Role of the this compound Scaffold
The structure of the this compound core is ideal for fragment growing.[7][22] The benzyloxy group serves as a versatile chemical handle. Structure-activity relationship (SAR) studies guide the modification of this group to improve binding affinity and other drug-like properties.[23][24][25] For instance, if the crystal structure shows the phenyl ring pointing towards a hydrophobic pocket with additional unoccupied space, chemists can synthesize analogues with substituents on the phenyl ring to fill that space and increase potency.[2][26] The pyrrolidine nitrogen can also be functionalized to explore other vectors and interactions within the active site.[23] This iterative process of structural analysis, chemical synthesis, and biological testing is the essence of hit-to-lead optimization.[6][27]
Conclusion
This compound derivatives represent a valuable class of fragments for FBDD. Their inherent three-dimensionality and synthetic tractability make them excellent starting points for drug discovery campaigns.[8][22] By employing a robust cascade of biophysical screening techniques, validating hits with high-confidence methods like NMR, and leveraging the power of X-ray crystallography for structure-guided optimization, researchers can efficiently translate these simple fragments into potent and selective lead compounds. The protocols and rationale outlined in this guide provide a framework for the successful application of this privileged scaffold in modern drug discovery.
References
- 1. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 2. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 3. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. excelra.com [excelra.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A three-stage biophysical screening cascade for fragment-based drug discovery | Semantic Scholar [semanticscholar.org]
- 13. pnas.org [pnas.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Research Portal [rex.libraries.wsu.edu]
- 16. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 20. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Item - Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - figshare - Figshare [figshare.com]
- 23. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Application Notes & Protocols: Asymmetric Synthesis Leveraging (R)-3-(Benzyloxy)pyrrolidine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, which is critical for molecular recognition and biological activity.[1] Within this class of compounds, (R)-3-(benzyloxy)pyrrolidine emerges as a particularly valuable and versatile chiral building block for asymmetric synthesis.
This guide provides an in-depth exploration of (R)-3-(benzyloxy)pyrrolidine as a strategic starting material. Its utility stems from three key features:
-
A Pre-defined Stereocenter: The (R)-configuration at the C-3 position provides a reliable chiral foundation for building stereochemically complex molecules.[3]
-
A Versatile Scaffold: The pyrrolidine nitrogen and the C-3 oxygen serve as handles for a wide array of chemical transformations.
-
An Orthogonal Protecting Group: The benzyl ether protecting the C-3 hydroxyl group is stable under a variety of reaction conditions but can be selectively removed, typically through catalytic hydrogenation, without affecting many other functional groups.[4]
We will detail its application as a chiral auxiliary to direct stereoselective reactions, its role as a precursor for potent chiral ligands and organocatalysts, and its incorporation as a key structural fragment in target-oriented synthesis.
Part 1: Application as a Recoverable Chiral Auxiliary
The core principle of a chiral auxiliary is its temporary integration into a prochiral substrate to direct a stereoselective transformation.[5][6] After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered. (R)-3-(benzyloxy)pyrrolidine is an effective scaffold for such applications, particularly in diastereoselective enolate alkylation.
Causality of Stereodirection
When (R)-3-(benzyloxy)pyrrolidine is converted into an N-acyl derivative (an amide), the chiral pyrrolidine ring creates a sterically defined environment. Upon deprotonation to form an enolate, the bulky, stereochemically rich framework effectively shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer.
Workflow: Diastereoselective Alkylation of an N-Acyl Pyrrolidine
Figure 1: Workflow for diastereoselective alkylation using (R)-3-(benzyloxy)pyrrolidine as a chiral auxiliary.
Protocol 1: Diastereoselective Synthesis of α-Substituted Carboxylic Acids
This protocol details the synthesis of an enantiomerically enriched α-alkylated propanoic acid derivative.
Step 1: N-Propionylation of (R)-3-(Benzyloxy)pyrrolidine
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-3-(benzyloxy)pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-(R)-3-(benzyloxy)pyrrolidine.
Step 2: Diastereoselective Alkylation
-
In a separate flame-dried flask under inert atmosphere, dissolve the N-propionyl pyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq, as a solution in THF) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, then allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 5.0 eq) and stir the mixture at reflux until the starting material is consumed (monitor by TLC).
-
Cool the mixture, acidify with 1N HCl to pH ~2, and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the (R)-3-(benzyloxy)pyrrolidine auxiliary.
| Electrophile (R-X) | Typical Yield | Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | 85-95% | >95:5 |
| Iodomethane | 80-90% | >90:10 |
| Allyl Bromide | 82-92% | >92:8 |
| Table 1: Representative results for diastereoselective alkylation. |
Part 2: Precursor for Chiral Ligands and Organocatalysts
The pyrrolidine scaffold is central to the design of highly effective organocatalysts and ligands for asymmetric metal catalysis.[2][7] (R)-3-(benzyloxy)pyrrolidine is an ideal starting material for synthesizing C₂-symmetric and non-symmetric ligands by functionalizing the nitrogen atom and subsequently deprotecting the hydroxyl group to reveal a key coordinating element.
Synthetic Strategy: N-Functionalization and Deprotection
The secondary amine of the pyrrolidine ring can be readily functionalized via reductive amination or direct N-alkylation.[8][9] The choice of method depends on the desired substituent and the available reagents. Following N-functionalization, the benzyl ether is cleaved to unmask the 3-hydroxyl group. This hydroxyl group, in conjunction with the pyrrolidine nitrogen, can then act as a bidentate ligand for a metal center or as a hydrogen-bond donor in organocatalysis.
Figure 2: Synthetic pathways to chiral ligands from (R)-3-(benzyloxy)pyrrolidine.
Protocol 2: Synthesis of N-Benzyl-(R)-3-hydroxypyrrolidine
This protocol describes a two-step synthesis involving N-alkylation via reductive amination followed by deprotection.
Step 1: Reductive Amination with Benzaldehyde
-
Dissolve (R)-3-(benzyloxy)pyrrolidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM (approx. 0.2 M).
-
Add benzaldehyde (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain N-benzyl-(R)-3-(benzyloxy)pyrrolidine.
Step 2: Catalytic Hydrogenolysis (Debenzylation)
-
Dissolve the purified N-benzyl-(R)-3-(benzyloxy)pyrrolidine (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M) in a flask suitable for hydrogenation.
-
Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol% by weight) to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon or 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, N-benzyl-(R)-3-hydroxypyrrolidine, which is often pure enough for subsequent use.
| Deprotection Method | Reagents & Conditions | Substrate Compatibility |
| Catalytic Hydrogenolysis | H₂, Pd/C, MeOH or EtOH, RT | Standard method. Not suitable for molecules with other reducible groups (alkenes, alkynes, nitro groups).[4] |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O or MeCN, RT | Good for substrates sensitive to hydrogenation.[10][11] May require photochemical conditions for simple benzyl ethers.[4][10] |
| Acidic Cleavage | Strong Lewis or Brønsted acids | Limited to acid-stable substrates. |
| Table 2: Common methods for benzyl ether deprotection. |
Part 3: Incorporation as a Chiral Building Block
In target-oriented synthesis, (R)-3-(benzyloxy)pyrrolidine serves as a foundational chiral fragment that is incorporated directly into the final molecule.[3][12][13] This strategy is highly efficient as the stereochemistry is pre-installed, avoiding the need for a late-stage asymmetric transformation. This approach has been successfully applied to the synthesis of potent enzyme inhibitors for drug discovery.[14]
Application Example: Synthesis of a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Core
An improved synthesis of chiral pyrrolidine-based nNOS inhibitors utilizes a 3,4-disubstituted pyrrolidine core derived from (R)-3-hydroxypyrrolidine.[14] The following protocol outlines a representative sequence where the pyrrolidine nitrogen and the 3-hydroxyl group are functionalized in separate steps.
Figure 3: Synthetic sequence for incorporating the pyrrolidine scaffold into a target molecule.
Protocol 3: Stepwise N- and O-Functionalization
This protocol assumes N-alkylation has been performed as described in Protocol 2, Step 1.
Step 1: Deprotection (as per Protocol 2, Step 2)
-
Start with the N-substituted (R)-3-(benzyloxy)pyrrolidine and perform catalytic hydrogenolysis to obtain the N-substituted (R)-3-hydroxypyrrolidine.
Step 2: O-Alkylation via Williamson Ether Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-substituted (R)-3-hydroxypyrrolidine (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Flammable H₂ gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to form the corresponding sodium alkoxide.
-
Add the desired electrophile (e.g., 2-(bromomethyl)pyridine, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final O-alkylated pyrrolidine derivative.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. キラル補助剤 [sigmaaldrich.com]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 11. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. nbinno.com [nbinno.com]
- 14. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-(Benzyloxy)pyrrolidine in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Design
In the landscape of contemporary drug discovery, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in over 60 FDA-approved drugs is a testament to its remarkable utility.[1] The five-membered, non-aromatic, nitrogen-containing heterocycle offers medicinal chemists a unique combination of desirable properties. Its sp³-hybridized carbons create a three-dimensional structure that allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings.[2][3] This non-planarity, a phenomenon known as "pseudorotation," coupled with the potential for multiple stereocenters, enables the precise spatial orientation of substituents to optimize interactions with biological targets.[2][3]
Among the vast library of pyrrolidine derivatives, 3-(benzyloxy)pyrrolidine has emerged as a particularly valuable building block. This guide will delve into the nuanced applications of this chiral intermediate, elucidating the strategic rationale behind its use and providing detailed protocols for its incorporation into advanced pharmaceutical candidates, with a focus on kinase inhibitors and viral entry inhibitors. The benzyloxy group at the 3-position serves a dual purpose: it acts as a robust protecting group for the hydroxyl functionality, which can later be unmasked to form critical hydrogen bonds with the target protein, and its chirality allows for the synthesis of enantiomerically pure drugs, a crucial factor for efficacy and safety.[3]
Core Applications in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders, making them prime targets for therapeutic intervention. The unique stereochemical and conformational properties of this compound make it an ideal scaffold for designing potent and selective kinase inhibitors.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of tyrosine kinases that play a pivotal role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases.[4] Tofacitinib, a pan-JAK inhibitor, is a prominent example of a drug in this class.[5] The synthesis of tofacitinib analogues and other novel JAK inhibitors often leverages chiral pyrrolidine scaffolds to achieve desired selectivity and potency.
The 3-hydroxy group, unmasked from the 3-benzyloxy precursor, is often crucial for forming a key hydrogen bond interaction within the hinge region of the kinase ATP-binding site. The (R)- or (S)-configuration of this hydroxyl group can dramatically influence binding affinity and selectivity across the JAK family (JAK1, JAK2, JAK3, TYK2).
Conceptual Workflow for JAK Inhibitor Synthesis
The following diagram illustrates a generalized synthetic strategy for incorporating the this compound scaffold into a JAK inhibitor.
Caption: Synthetic workflow for JAK inhibitors.
Rho-Associated Coiled-Coil Kinase (ROCK) Inhibitors
Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in cardiovascular diseases such as hypertension and glaucoma.[1][6][7] Several ROCK inhibitors have been developed, with some incorporating a substituted pyrrolidine moiety to optimize interactions with the kinase active site.
In the design of N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine analogues, the chirality at the 3-position of the pyrrolidine ring was found to be a critical determinant of inhibitory potency.[3] Specifically, the (R)-isomer demonstrated significantly higher activity than the (S)-isomer, highlighting the importance of precise stereochemistry for optimal target engagement.[3] The benzyl group on the pyrrolidine nitrogen can serve as a synthetic handle or as a lipophilic group to enhance cell permeability, while the benzyloxy group at the 3-position can be deprotected to introduce a hydroxyl group for further interactions.
Application in Antiviral Drug Discovery: CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that acts as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[2] Small-molecule CCR5 antagonists, such as Maraviroc, block this interaction, preventing viral entry and replication. The development of novel CCR5 antagonists has explored a variety of scaffolds, including highly substituted pyrrolidines.
The 3-dimensional structure of the pyrrolidine ring allows for the precise positioning of substituents to interact with the transmembrane binding pocket of the CCR5 receptor. In the development of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 antagonists, the stereochemistry at the 3- and 4-positions was found to be crucial for potent activity.[2] The (3R,4S)-enantiomer of a lead compound showed an IC50 value of 2.9 nM, while the (3S,4R)-enantiomer was significantly less active with an IC50 of 385.9 nM.[2] While this specific example does not use a benzyloxy group, it underscores the principle that a hydroxyl group at the 3-position, often derived from a benzyloxy precursor, can be a key pharmacophoric element for potent antagonism.[5]
Logical Flow of Chiral Synthesis
The following diagram outlines the importance of chirality in the synthesis of bioactive molecules using this compound.
Caption: Chirality dictates biological activity.
Quantitative Data Summary
| Compound Class | Target | Key Intermediate | Representative Activity (IC₅₀) | Reference |
| Rho Kinase Inhibitor | ROCK | (R)-N-(1-Benzyl-3-pyrrolidyl)amine | 25 nM (Enzyme Assay) | [3] |
| CCR5 Antagonist | CCR5 | (3R,4S)-1,3,3,4-tetrasubstituted pyrrolidine | 2.9 nM (Binding Assay) | [2] |
| JAK Inhibitor Analogue | JAK3 | (R)-3-hydroxypyrrolidine derivative | Potent inhibition in nM range | [2] |
Experimental Protocols
The following protocols are generalized procedures based on established methodologies and should be optimized for specific substrates and scales.
Protocol 1: Synthesis of (R)-3-(Benzyloxy)pyrrolidine (Conceptual)
This protocol is based on synthetic routes starting from chiral pool materials like (S)-malic acid.
-
Preparation of Diethyl (S)-malate: Commercially available (S)-malic acid is esterified using ethanol and a catalytic amount of sulfuric acid under reflux.
-
Diastereoselective Alkylation: The diethyl (S)-malate is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form an enolate, followed by alkylation. This step is repeated to introduce two substituents.
-
Reductive Amination and Cyclization: The resulting substituted succinate is reduced and cyclized to form a hydroxypyrrolidinone.
-
Reduction and Protection: The lactam and ester functionalities are reduced, typically with a strong reducing agent like LiAlH₄, to yield a diol, which is then selectively protected to form the N-Boc-3-hydroxypyrrolidine.
-
Benzylation: The free hydroxyl group is benzylated using benzyl bromide and a base such as sodium hydride (NaH) in an aprotic solvent like THF.
-
Deprotection: The N-Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final (R)-3-(benzyloxy)pyrrolidine.
Protocol 2: N-Arylation of (R)-3-(Benzyloxy)pyrrolidine with a Heteroaryl Chloride
This protocol is a representative Buchwald-Hartwig amination procedure.
-
Materials:
-
(R)-3-(Benzyloxy)pyrrolidine (1.0 equiv)
-
Heteroaryl chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the heteroaryl chloride, base, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent, followed by (R)-3-(benzyloxy)pyrrolidine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-3-(benzyloxy)pyrrolidine derivative.
-
Protocol 3: Catalytic Debenzylation to Unmask the 3-Hydroxy Group
This protocol describes a standard catalytic hydrogenation for benzyl ether cleavage.
-
Materials:
-
N-Aryl-3-(benzyloxy)pyrrolidine derivative (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 10 wt%)
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the N-Aryl-3-(benzyloxy)pyrrolidine derivative in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm or higher) at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired 3-hydroxypyrrolidine derivative. The product may be used directly or purified further if necessary.
-
Conclusion and Future Perspectives
This compound is a powerful and versatile chiral building block in medicinal chemistry. Its utility stems from the conformational constraints and stereochemical information embedded in the pyrrolidine ring, combined with the strategic use of the benzyloxy group as a protecting group for a key hydrogen bonding hydroxyl moiety. The successful application of this scaffold in the development of potent and selective kinase inhibitors and antiviral agents highlights its value. As drug discovery continues to move towards molecules with greater three-dimensional complexity and precisely defined stereochemistry, the demand for chiral building blocks like this compound is expected to grow, paving the way for the next generation of targeted therapeutics.
References
- 1. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists. Discovery of a potent and orally bioavailable anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A visible light-controllable Rho kinase inhibitor based on a photochromic phenylazothiazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Drug Scaffolds Utilizing 3-(Benzyloxy)pyrrolidine Intermediates
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in modern drug design.[2] Among the vast array of substituted pyrrolidines, chiral 3-hydroxypyrrolidine serves as an invaluable building block, introducing a key stereocenter and a versatile functional handle for further elaboration.[3][4]
However, the reactivity of the hydroxyl group necessitates the use of a protecting group during multi-step synthetic sequences.[5] The benzyl ether is a robust and highly effective choice for this role. It is stable to a wide range of reaction conditions—including strongly basic, organometallic, and some oxidative/reductive environments—yet can be removed reliably under mild conditions, most commonly via catalytic hydrogenation.[6]
This guide provides a detailed exploration of the synthesis and application of 3-(benzyloxy)pyrrolidine intermediates. We will delve into field-proven protocols for the preparation of these key intermediates from chiral precursors and demonstrate their subsequent elaboration in core synthetic transformations crucial for the development of complex pharmaceutical agents. The causality behind experimental choices is explained to provide a deeper understanding beyond the procedural steps.
PART I: Synthesis of Chiral this compound Intermediates
The most direct and reliable method for preparing enantiomerically pure this compound is through the protection of a commercially available chiral precursor, a strategy known as "chiral pool" synthesis.[7][8] This approach leverages the stereochemistry inherent in the starting material to ensure the chirality of the final product.
Core Strategy: Protection of (R)- or (S)-3-Hydroxypyrrolidine
The foundational step involves the protection of the 3-hydroxyl group. To prevent competitive N-alkylation at the more nucleophilic secondary amine of the pyrrolidine ring, it is imperative to first protect the nitrogen, typically with a carbamate such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[9] Following O-benzylation, the N-protecting group can be removed to yield the desired this compound intermediate, ready for N-functionalization.
Workflow for Intermediate Synthesis
Caption: General workflow for synthesizing the target intermediate.
Protocol 1: O-Benzylation via Williamson Ether Synthesis
This protocol details the benzylation of N-Boc protected (S)-3-hydroxypyrrolidine. The Williamson ether synthesis is a robust and high-yielding method for forming ether linkages.
Causality: The reaction proceeds via an SN2 mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the hydroxyl group to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide (BnBr), displacing the bromide ion to form the benzyl ether. Tetrahydrofuran (THF) is an excellent solvent as it is aprotic and effectively solvates the sodium cation.
Materials:
-
(S)-N-Boc-3-hydroxypyrrolidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the suspension back to 0 °C. Add benzyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield (S)-N-Boc-3-(benzyloxy)pyrrolidine.
The final N-deprotection is typically achieved by treating the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.
PART II: Application in Multi-Step API Synthesis
With the chiral this compound intermediate in hand, the next phase involves its incorporation into a larger molecular framework. The secondary amine of the pyrrolidine is a potent nucleophile, making it an ideal handle for N-functionalization reactions.
Reaction Type: Nucleophilic Aromatic Substitution (SNAr)
A common strategy in drug development is the coupling of a nitrogen heterocycle to an electron-deficient aromatic or heteroaromatic ring. This SNAr reaction is a powerful C-N bond-forming transformation.
Protocol 2: Synthesis of a Heteroaryl-Pyrrolidine Scaffold
This protocol describes the coupling of (S)-3-(benzyloxy)pyrrolidine with 2-chloro-5-nitropyridine, a representative electron-deficient heterocycle.
Causality: The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The lone pair of the pyrrolidine nitrogen attacks the carbon bearing the chloro substituent (C2 position), forming a transient, negatively charged Meisenheimer complex. The expulsion of the chloride ion restores aromaticity and yields the final coupled product. A mild base like potassium carbonate is used to neutralize the HCl generated in situ.
Materials:
-
(S)-3-(benzyloxy)pyrrolidine (free base)
-
2-Chloro-5-nitropyridine
-
Potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), (S)-3-(benzyloxy)pyrrolidine (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent: Add anhydrous DMF or MeCN to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography to afford the desired N-arylated pyrrolidine.
Final Step: Deprotection of the Benzyl Ether
The final step in many synthetic sequences is the removal of the benzyl protecting group to unmask the 3-hydroxy functionality, which is often crucial for target binding and pharmacological activity.
Deprotection Strategy Visualization
Caption: Deprotection via catalytic hydrogenation.
Protocol 3: Debenzylation via Catalytic Hydrogenation
This is the most common and cleanest method for cleaving benzyl ethers.
Causality: The palladium-on-carbon catalyst adsorbs both the benzyl ether and molecular hydrogen onto its surface. This facilitates the hydrogenolysis of the benzylic C-O bond, releasing the free alcohol and toluene as the sole byproduct, which is easily removed due to its volatility.
Materials:
-
N-functionalized this compound derivative
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Step-by-Step Procedure:
-
Dissolution: Dissolve the benzylated substrate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours. Monitor by TLC or LC-MS.
-
Filtration: Upon completion, carefully vent the hydrogen atmosphere and replace it with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected product. Further purification is often unnecessary but can be performed if required.
Data Summary & Comparison
Table 1: Key Synthesis & Deprotection Parameters
| Step | Reaction Type | Key Reagents | Solvent | Typical Temp. | Typical Yield | Key Considerations |
| O-Benzylation | Williamson Ether | NaH, Benzyl Bromide | THF | 0 °C to RT | 85-95% | Requires anhydrous conditions; NaH is reactive. |
| N-Arylation | SNAr | Aryl Halide, K₂CO₃ | DMF / MeCN | 80-100 °C | 70-90% | Substrate must be electron-deficient. |
| O-Debenzylation | Hydrogenolysis | 10% Pd/C, H₂ | MeOH / EtOH | Room Temp. | 90-99% | Incompatible with other reducible groups (alkenes, alkynes, nitro). |
Table 2: Comparison of Benzyl Ether Deprotection Methods
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean, mild conditions, simple workup. | Cannot be used if other reducible functional groups are present. Catalyst can be pyrophoric.[6] |
| Strong Acid Cleavage | HBr, BBr₃, BCl₃ | Effective for substrates intolerant to hydrogenation. | Harsh conditions, low functional group tolerance, potential for side reactions.[6][10] |
| Oxidative Cleavage (p-Methoxybenzyl) | DDQ | Orthogonal to hydrogenation and acidolysis. | Primarily for electron-rich benzyl ethers (e.g., PMB). DDQ is toxic.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. peptide.com [peptide.com]
Scale-Up Synthesis of Enantiopure 3-(Benzyloxy)pyrrolidine: An Application Protocol
Abstract
Enantiopure 3-(benzyloxy)pyrrolidine is a critical chiral building block in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its synthesis on a large scale, however, presents challenges in maintaining enantiomeric purity, ensuring safety, and achieving economic viability. This technical guide provides a detailed, field-proven protocol for the multigram to kilogram scale-up synthesis of (R)-3-(benzyloxy)pyrrolidine hydrochloride. We present a comparative analysis of common synthetic strategies and select a robust route originating from the inexpensive chiral pool starting material, L-aspartic acid. This document outlines a step-by-step methodology, critical process parameters, in-process controls, and safety considerations essential for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Chiral this compound
The pyrrolidine ring is a privileged scaffold in drug discovery, and its stereochemically defined derivatives are integral to a multitude of therapeutic agents.[2] The 3-substituted pyrrolidine motif, in particular, is a key structural element in compounds targeting a wide range of diseases.[1] The benzyloxy group at the 3-position serves a dual purpose: it acts as a stable protecting group for the hydroxyl functionality and its lipophilicity can be advantageous for modulating compound properties.[3] The synthesis of enantiomerically pure versions is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3]
This guide focuses on the practical, large-scale synthesis of the (R)-enantiomer, a versatile intermediate for further chemical elaboration.
Comparative Analysis of Synthetic Strategies
Several routes to enantiopure this compound have been reported, each with distinct advantages and disadvantages for industrial-scale production. The choice of strategy often depends on the cost of starting materials, the number of synthetic steps, overall yield, and the robustness of the chemical transformations.
| Starting Material | Synthetic Approach | Advantages for Scale-Up | Disadvantages for Scale-Up | Key References |
| L-Aspartic Acid | Chiral Pool Synthesis | Inexpensive, readily available starting material. Stereocenter is pre-defined. | Multiple steps involving reductions and cyclization. Use of high-energy hydrides. | [4] |
| (R)-Malic Acid | Chiral Pool Synthesis | Readily available chiral starting material. | Requires reduction and amination steps. | [5] |
| trans-4-Hydroxy-L-proline | Chiral Pool Derivatization | Stereocenters are well-defined. | More expensive starting material. Requires dehydroxylation. | [6] |
| Racemic 3-Hydroxypyrrolidine | Chiral Resolution | Direct access to the core scaffold. | Inherent 50% loss of material unless a racemization/recycling protocol is in place. | [7] |
| Enzymatic Methods | Biocatalysis | High enantioselectivity (>99% ee). Mild reaction conditions. | Requires specialized enzymes and equipment. Substrate scope can be limited. | [8][9] |
Selected Scale-Up Protocol: From L-Aspartic Acid
This protocol details the synthesis of (R)-3-(benzyloxy)pyrrolidine hydrochloride. The overall workflow involves the protection of L-aspartic acid, selective reduction of the carboxylic acids to a diol, mesylation, and a final ring-closing step with benzylamine.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of (R)-3-(benzyloxy)pyrrolidine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of N-Tosyl-L-aspartic acid
-
Rationale: Protection of the amine with a tosyl group prevents side reactions in subsequent steps and activates the alpha-proton, which can be relevant in some synthetic variations. The tosyl group is robust and can be removed under specific conditions.
-
Procedure:
-
To a cooled (0-5 °C) solution of L-aspartic acid (1.0 eq) in 3N sodium hydroxide (aq), add tetrabutylammonium hydrogen sulfate (0.03 eq) and tetrahydrofuran (THF).
-
Adjust the pH to ~12.5 with 3N NaOH.
-
Simultaneously add a solution of p-toluenesulfonyl chloride (1.05 eq) in THF and a 3N NaOH solution over 4-6 hours, maintaining the temperature at 0-5 °C and the pH between 11.5 and 12.8.[4]
-
After the addition is complete, stir the mixture at room temperature overnight.
-
Perform an aqueous workup, acidifying the aqueous layer with concentrated HCl to pH ~1 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-Tosyl-L-aspartic acid.
-
-
In-Process Control (IPC): TLC or HPLC to confirm the consumption of starting material.
Step 2: Di-esterification and Reduction to (R)-N-Tosyl-2-(hydroxymethyl)butane-1,4-diol
-
Rationale: The di-ester is formed to facilitate the subsequent reduction. Lithium borohydride (LiBH₄) is chosen as a reducing agent that is strong enough to reduce esters but is generally milder and safer to handle on a large scale than lithium aluminum hydride (LiAlH₄).
-
Procedure:
-
Suspend N-Tosyl-L-aspartic acid (1.0 eq) in methanol and cool to 0 °C.
-
Add thionyl chloride (2.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until esterification is complete.
-
Remove the solvent under reduced pressure. The crude dimethyl ester is used directly in the next step.
-
Dissolve the crude ester in anhydrous THF and cool to 0 °C.
-
Add a solution of LiBH₄ in THF (approx. 2.5 eq) dropwise.
-
After addition, allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction with methanol, followed by an acidic aqueous workup.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give the crude diol.
-
-
IPC: TLC or HPLC to monitor the reduction.
Step 3: Cyclization to (R)-N-Tosyl-pyrrolidin-3-ol
-
Rationale: This key step involves an intramolecular Williamson ether synthesis-like reaction. The primary alcohol is selectively activated as a mesylate, which is then displaced by the nitrogen atom to form the pyrrolidine ring.
-
Procedure:
-
Dissolve the crude diol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir at 0 °C for 2-3 hours.
-
Add a solution of sodium methoxide in methanol (1.5 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup, extract with DCM, and purify by column chromatography or crystallization.
-
-
IPC: TLC or HPLC to monitor the disappearance of the mesylate intermediate and formation of the cyclized product.
Step 4: Benzylation to (R)-N-Tosyl-3-(benzyloxy)pyrrolidine
-
Rationale: A standard Williamson ether synthesis to install the final benzyloxy group. Sodium hydride is a strong base suitable for deprotonating the secondary alcohol.
-
Procedure:
-
To a cooled (0 °C) suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF, add a solution of (R)-N-Tosyl-pyrrolidin-3-ol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench with water and perform an aqueous workup.
-
Extract with ethyl acetate, dry, and concentrate. The crude product can be purified by chromatography if necessary.
-
-
IPC: TLC or HPLC to confirm complete conversion.
Step 5: Detosylation and Salt Formation
-
Rationale: Removal of the tosyl protecting group is the final step before salt formation. Reductive cleavage using sodium in liquid ammonia or sodium naphthalenide is effective but can be challenging on a large scale. An alternative is using strong acid like HBr in acetic acid, though this can sometimes lead to side products. The final product is isolated as a hydrochloride salt for improved stability and handling.[3][10]
-
Procedure (using HBr/AcOH):
-
Dissolve the protected pyrrolidine (1.0 eq) in a mixture of acetic acid and phenol (as a scavenger).
-
Add a 33% solution of HBr in acetic acid (5-10 eq) and heat the mixture to 50-60 °C for several hours.
-
Monitor the reaction closely by HPLC.
-
Upon completion, cool the mixture and pour it onto ice.
-
Basify with NaOH solution to pH > 12 and extract the free base into an organic solvent (e.g., DCM or MTBE).
-
Dry the organic layer and concentrate under reduced pressure.
-
Dissolve the crude free base in isopropanol (IPA).
-
Add a solution of HCl in IPA until the pH is acidic.
-
Cool the mixture to induce crystallization. Filter the solid, wash with cold IPA and then hexane, and dry under vacuum to yield (R)-3-(benzyloxy)pyrrolidine hydrochloride.[10]
-
-
IPC: HPLC for reaction completion and chiral HPLC to confirm enantiomeric purity.
Critical Process Parameters and Optimization
-
Temperature Control: The initial tosylation and the hydride reduction steps are highly exothermic. Strict temperature control is crucial for safety and to minimize side-product formation.
-
Reagent Purity: The quality of starting materials, particularly L-aspartic acid and the hydride reagents, directly impacts the yield and purity of the final product.
-
Workup Procedures: Efficient phase separations and extractions are critical for maximizing yield on a large scale. The choice of extraction solvent can influence product recovery and purity.
-
Crystallization: The final crystallization step is critical for achieving high chemical and optical purity. Seeding and controlled cooling rates are important parameters to optimize.[10]
Analytical Characterization
| Analysis | Stage | Typical Specification |
| ¹H NMR, ¹³C NMR | Final Product | Conforms to structure |
| Mass Spectrometry | Final Product | Correct molecular ion peak |
| HPLC (Purity) | All isolated intermediates, Final Product | >98.5% |
| Chiral HPLC | Final Product | >99% enantiomeric excess (ee) |
| Melting Point | Final Product | Consistent with reference values |
Safety Considerations for Scale-Up
-
Sodium Hydride: Highly flammable and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon). Mineral oil dispersion should be washed with hexane before use in some applications, though often used as is. Quenching must be done slowly and at low temperatures.
-
Lithium Borohydride: Flammable solid, reacts with water to produce hydrogen gas. Handle under an inert atmosphere.
-
Thionyl Chloride & Methanesulfonyl Chloride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
HBr in Acetic Acid: Highly corrosive. Use in a well-ventilated area and with acid-resistant gloves and eye protection.
Conclusion
The synthetic route from L-aspartic acid provides a cost-effective and scalable method for the production of enantiopure (R)-3-(benzyloxy)pyrrolidine hydrochloride. Careful control over reaction conditions, particularly temperature and stoichiometry, along with robust in-process controls, are essential for a successful and safe scale-up. The detailed protocol and considerations provided in this guide offer a solid foundation for researchers and process chemists to implement this synthesis in a drug development setting.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 4. SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines - Google Patents [patents.google.com]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
The Strategic Application of 3-(Benzyloxy)pyrrolidine in the Synthesis of Bioactive Alkaloids
Introduction: The Versatility of a Chiral Synthon
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active alkaloids and synthetic drugs.[1][2][3] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets.[2] Within the diverse toolkit of chiral building blocks available to synthetic chemists, 3-(benzyloxy)pyrrolidine has emerged as a particularly valuable synthon for the construction of complex alkaloids.[4] Its utility stems from two key features: the inherent chirality at the C3 position and the presence of a benzyl ether protecting group. This combination allows for the stereocontrolled introduction of a hydroxyl group, a common feature in many bioactive alkaloids, while the pyrrolidine nitrogen serves as a versatile handle for further functionalization.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of bioactive alkaloids. We will delve into key synthetic transformations, provide detailed, field-proven protocols, and explain the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Principles for Application
The strategic power of this compound lies in its ability to serve as a chiral precursor to a variety of functionalized pyrrolidine intermediates. The benzyloxy group offers robust protection of the C3 hydroxyl functionality throughout various reaction conditions and can be readily removed in the final stages of a synthesis.
Key Synthetic Transformations:
-
N-Functionalization: The secondary amine of the pyrrolidine ring is a primary site for modification. This is typically achieved through N-alkylation or N-acylation, allowing for the introduction of various side chains or the construction of bicyclic systems.[5]
-
Deprotection of the Benzyl Ether: The removal of the benzyl group to unmask the 3-hydroxyl group is a critical step. Catalytic hydrogenolysis is the most common and efficient method for this transformation.[6][7]
-
Modification of the Unmasked Hydroxyl Group: Once deprotected, the 3-hydroxyl group can be further functionalized, for instance, through oxidation to a ketone or by serving as a nucleophile in subsequent reactions.
Application in the Synthesis of Pyrrolizidine and Indolizidine Alkaloids
Pyrrolizidine and indolizidine alkaloids are two major classes of natural products with a wide range of biological activities, including antiviral, anticancer, and enzyme-inhibiting properties.[8][9] this compound serves as an excellent starting material for the asymmetric synthesis of these bicyclic systems.
Experimental Protocols
Protocol 1: N-Benzylation of this compound
This protocol details the protection of the pyrrolidine nitrogen, a common initial step to prevent unwanted side reactions and to introduce a group that can be removed later if necessary.
Rationale: The N-benzyl group is a versatile protecting group that is stable under a wide range of reaction conditions but can be removed orthogonally to the O-benzyl group, typically through hydrogenolysis.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add this compound and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl bromide dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-3-(benzyloxy)pyrrolidine.
Protocol 2: Catalytic Hydrogenolysis for O-Debenzylation
This protocol describes the removal of the benzyl ether protecting group to reveal the free hydroxyl group, a key step in the synthesis of many hydroxylated alkaloids.
Rationale: Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a clean and efficient method for the deprotection of benzyl ethers.[6] The reaction proceeds under mild conditions and typically gives high yields.
Materials:
-
N-functionalized-3-(benzyloxy)pyrrolidine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-functionalized-3-(benzyloxy)pyrrolidine in methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired 3-hydroxypyrrolidine derivative.
Visualization of Synthetic Pathways
Logical Flow of a Typical Synthesis
The following diagram illustrates a generalized synthetic workflow starting from this compound to a functionalized, deprotected alkaloid precursor.
Caption: Generalized synthetic route utilizing this compound.
Key Intermediate: N-Boc-3-pyrrolidinone
A common strategy involves the debenzylation of this compound followed by protection of the nitrogen (e.g., with a Boc group) and subsequent oxidation of the hydroxyl group to a ketone. This N-Boc-3-pyrrolidinone is a versatile intermediate for further stereoselective modifications.[10]
Caption: Synthesis of the key intermediate N-Boc-3-pyrrolidinone.
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method can be critical and depends on the other functional groups present in the molecule. While catalytic hydrogenolysis is common, other methods exist.
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1 atm H₂ | Clean, high-yielding, mild conditions.[6] | Not compatible with reducible functional groups (e.g., alkenes, alkynes, some nitro groups). |
| Acid-Catalyzed Cleavage | HBr/AcOH or TFA | Elevated temperatures | Can be used when hydrogenolysis is not feasible. | Harsh conditions, potential for side reactions. |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, reflux | Useful for p-methoxybenzyl (PMB) ethers, can be orthogonal to benzyl ethers.[11] | Stoichiometric oxidant required, potential for over-oxidation. |
Conclusion
This compound is a powerful and versatile chiral building block for the stereoselective synthesis of a wide array of bioactive alkaloids. Its utility is anchored in the strategic interplay between the chiral center at C3 and the robust benzyloxy protecting group. By understanding the key transformations of N-functionalization and O-debenzylation, and by employing the detailed protocols provided, researchers can efficiently construct complex molecular architectures. The ability to convert this synthon into key intermediates like N-Boc-3-pyrrolidinone further expands its applicability in modern drug discovery and total synthesis. The careful selection of reaction conditions, particularly for the deprotection step, is paramount to achieving high yields and preserving the integrity of other functional groups within the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Solid-Phase Synthesis Utilizing a 3-(Benzyloxy)pyrrolidine Scaffold for Accelerated Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This application note provides a detailed protocol for the solid-phase organic synthesis (SPOS) of compound libraries based on a versatile 3-(benzyloxy)pyrrolidine scaffold. The benzyloxy group serves as a stable protecting group for the hydroxyl functionality, allowing for a wide range of chemical modifications at other positions of the pyrrolidine ring.[3] The described methodology leverages the efficiency of solid-phase synthesis to enable the rapid generation of diverse molecules for screening in drug discovery programs.[4]
Introduction
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery, facilitating the rapid creation of large collections of small molecules for biological screening.[4][5] The core principle of SPOS involves covalently attaching a starting material to an insoluble polymer support and then carrying out a sequence of chemical reactions.[5] This approach simplifies purification, as excess reagents and by-products are removed by simple filtration and washing steps.[5][6]
The pyrrolidine scaffold is of particular interest due to its prevalence in biologically active compounds.[1][2] The ability to generate libraries of substituted pyrrolidines is therefore highly valuable for identifying new therapeutic agents.[7] This protocol details the use of a this compound scaffold, which offers several advantages. The benzyloxy group protects the 3-hydroxy position, a common site for metabolic modification, and its stability allows for a broad range of chemical transformations to be performed on the scaffold.[3] The benzyloxy group can be removed under reductive conditions, typically catalytic hydrogenation, at a late stage in the synthesis if desired.[3][8]
This application note will guide researchers through the entire SPOS workflow, from resin selection and scaffold loading to on-resin diversification and final product cleavage and purification.
Overall Synthesis Workflow
The general strategy for the solid-phase synthesis of a diversified library from the this compound scaffold is depicted below. The process begins with the immobilization of the scaffold onto a suitable solid support, followed by iterative chemical modifications, and concludes with the cleavage of the final products from the resin.
Figure 1: High-level workflow for the solid-phase synthesis of a diversified library using the this compound scaffold.
Detailed Protocols
PART 1: Resin Preparation and Scaffold Loading
1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Wang Resin | 100-200 mesh, 1% DVB | Recommended | Provides an acid-labile linkage.[9][10] |
| This compound | ≥95% | Commercial Source | The starting scaffold. |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | For swelling and washing. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source | For swelling and washing. |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Commercial Source | Non-nucleophilic base. |
| 2,4,6-Trichlorobenzoyl chloride | Reagent Grade | Commercial Source | For linker activation. |
| 4-Dimethylaminopyridine (DMAP) | Reagent Grade | Commercial Source | Acylation catalyst. |
1.2. Protocol: Loading of this compound onto Wang Resin
This protocol is designed for a 1 g scale of Wang resin with a typical loading capacity of 0.8-1.2 mmol/g.
-
Resin Swelling: Place Wang resin (1.0 g) in a solid-phase reaction vessel. Wash and swell the resin by agitating with anhydrous DCM (10 mL) for 30 minutes, followed by anhydrous DMF (10 mL) for 30 minutes. Drain the solvent after each step.[11]
-
Activation of the Linker: In a separate flask, dissolve 2,4,6-trichlorobenzoyl chloride (3.0 eq. relative to resin loading) in anhydrous DCM (10 mL). Add this solution to the swollen resin, followed by DIPEA (3.0 eq.). Agitate the mixture for 1 hour at room temperature. Drain the solution and wash the resin thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Expert Insight: The use of 2,4,6-trichlorobenzoyl chloride (Yamaguchi esterification conditions) provides a highly reactive acylating agent, which is crucial for efficiently coupling the secondary amine of the pyrrolidine scaffold to the hydroxyl group of the Wang resin.
-
-
Scaffold Coupling: Dissolve this compound (3.0 eq.) and DMAP (0.1 eq.) in anhydrous DMF (10 mL). Add this solution to the activated resin. Agitate the mixture for 12-16 hours at room temperature.
-
Capping Unreacted Sites: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (10 mL). Agitate for 1 hour.
-
Washing: Drain the capping solution and wash the resin extensively with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL). Dry the resin under high vacuum for at least 4 hours.
-
Loading Determination (Optional): The loading of the scaffold onto the resin can be determined indirectly by cleaving the scaffold from a small, accurately weighed amount of resin and quantifying the product by HPLC or UV-Vis spectroscopy.
PART 2: On-Resin Diversification
The secondary amine of the resin-bound pyrrolidine is now available for a wide range of diversification reactions. Below is an example protocol for N-acylation.
2.1. Protocol: N-Acylation of Resin-Bound Pyrrolidine
-
Resin Preparation: Take a portion of the dried, scaffold-loaded resin (e.g., 100 mg) and swell it in anhydrous DMF (1 mL) for 30 minutes in a new reaction vessel.
-
Acylation Reaction: Prepare a stock solution of the desired carboxylic acid (5.0 eq. relative to resin loading), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF. Add a sufficient volume of this solution to the swollen resin to form a slurry. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Reaction Monitoring: To check for reaction completion, a small sample of the resin beads can be removed and subjected to a Kaiser test or a similar colorimetric assay for free amines.[6][11] A negative test (beads remain colorless or yellow) indicates the reaction is complete.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 1 mL), DCM (5 x 1 mL), and methanol (3 x 1 mL). Dry the resin under vacuum.
This diversification step can be repeated with a variety of carboxylic acids to generate a library of N-acylated pyrrolidine derivatives. Other reactions, such as reductive amination or Suzuki coupling (if an appropriate functional handle is present), can also be performed.
PART 3: Cleavage and Purification
3.1. Protocol: Cleavage of the Final Product from the Resin
-
Resin Preparation: Place the dried, functionalized resin in a suitable reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail. For Wang resin, a standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[9]
-
Safety Precaution: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Expert Insight: TIS is a scavenger used to trap reactive cationic species that can be generated during cleavage, preventing side reactions with sensitive functional groups.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1 mL per 100 mg of resin). Agitate the slurry at room temperature for 2-3 hours.[12]
-
Product Isolation: Filter the resin and collect the filtrate, which contains the cleaved product. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether. A precipitate of the crude product should form.
-
Purification: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether to remove residual scavengers. The crude product can then be purified by reverse-phase HPLC.
Chemical Scheme Visualization
The following diagram illustrates the key chemical transformations on the solid support.
Figure 2: Key chemical steps in the solid-phase synthesis of an N-acylated this compound derivative.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Scaffold Loading | Incomplete activation of the resin; Steric hindrance of the scaffold. | Increase reaction time for activation and coupling steps; Consider a linker with a longer spacer arm. |
| Incomplete Diversification | Poor resin swelling; Inefficient coupling reagents. | Ensure proper solvent choice for swelling (DMF is generally good); Use a more potent coupling reagent like HATU or COMU. |
| Low Cleavage Yield | Incomplete cleavage reaction; Product degradation. | Extend cleavage time to 3-4 hours; Ensure an effective scavenger (TIS) is used, especially for sensitive products. |
| Impure Final Product | Incomplete capping; Side reactions during cleavage. | Ensure capping step is performed thoroughly; Use a more comprehensive scavenger cocktail if necessary. |
Conclusion
This application note provides a robust and versatile protocol for the solid-phase synthesis of libraries based on a this compound scaffold. By leveraging the efficiencies of SPOS, researchers can rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies, accelerating the pace of drug discovery and development. The methodologies described are adaptable and can serve as a foundation for the synthesis of a wide array of complex, substituted pyrrolidines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Solid- and solution-phase synthesis of highly-substituted-pyrrolidine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)pyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 3-(benzyloxy)pyrrolidine. This valuable building block is crucial in medicinal chemistry, and its effective synthesis is paramount for many drug discovery programs. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges and side reactions encountered during its preparation, particularly focusing on the O-benzylation of 3-hydroxypyrrolidine derivatives. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic chemistry.
Overview of the Synthetic Strategy
The most common and direct route to this compound involves the O-alkylation of a 3-hydroxypyrrolidine precursor, typically via the Williamson ether synthesis.[1][2] Due to the presence of two nucleophilic centers—the secondary amine (N-H) and the secondary alcohol (O-H)—a key strategic decision is the protection of the nitrogen atom to prevent undesired N-benzylation.[3] The general workflow is therefore a three-step process:
-
N-Protection: The pyrrolidine nitrogen is protected, most commonly with a tert-butyloxycarbonyl (Boc) group.[4]
-
O-Benzylation: The hydroxyl group of the N-protected pyrrolidinol is converted to a benzyl ether.
-
N-Deprotection: The protecting group is removed to yield the final product.
This guide will focus primarily on troubleshooting the critical O-benzylation step and related challenges.
Caption: General synthetic workflow for this compound.
Troubleshooting and FAQs
FAQ 1: I'm observing a major byproduct that has the same mass as my desired product. What is it and how can I prevent it?
Answer:
This is the most common issue in this synthesis. The byproduct is almost certainly the N-benzyl isomer, resulting from the competitive alkylation of the pyrrolidine nitrogen instead of the hydroxyl oxygen.
-
Plausible Causes:
-
Incomplete N-Protection: The primary cause is the presence of unprotected 3-hydroxypyrrolidine in your starting material for the benzylation step.
-
Premature Deprotection: The N-protecting group (e.g., Boc) may be partially cleaved under the reaction conditions if they are too harsh or if acidic impurities are present.
-
-
Mechanistic Explanation: Both the nitrogen and oxygen atoms in 3-hydroxypyrrolidine are nucleophiles. While the alkoxide formed by deprotonating the hydroxyl group is a potent nucleophile for the desired Williamson ether synthesis, the secondary amine is also nucleophilic and can directly attack the benzyl bromide.[3] This leads to a mixture of O-alkylated and N-alkylated products which are isomeric and can be difficult to separate. Protecting the nitrogen atom electronically and sterically hinders its ability to act as a nucleophile, thereby directing the reaction to the oxygen atom.
Caption: Competing N- vs. O-alkylation pathways on unprotected substrate.
-
Troubleshooting and Prevention:
Protocol 1: Verifying Complete N-Protection
-
Reaction Monitoring: After the N-protection step (e.g., reacting 3-hydroxypyrrolidine with Boc-anhydride), monitor the reaction carefully by Thin Layer Chromatography (TLC) or LC-MS. Use a stain that visualizes primary/secondary amines (e.g., ninhydrin) to ensure the starting material spot has been completely consumed.
-
Work-up: Perform a standard aqueous work-up to remove any excess reagents.
-
Purity Check: Before proceeding to the O-benzylation step, confirm the purity of your N-protected intermediate (e.g., (R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinol[4]) by ¹H NMR. The absence of the N-H proton signal and the presence of the characteristic Boc protons (~1.4 ppm) are key indicators.
-
Purification: If unreacted starting material is present, purify the N-protected intermediate by column chromatography before use.
-
FAQ 2: My O-benzylation reaction is sluggish or stalls, resulting in low yield. How can I improve it?
Answer:
A sluggish reaction is typically due to issues with the base, solvent, or temperature. The Williamson ether synthesis requires the formation of a potent alkoxide nucleophile, which is then intercepted by the alkyl halide.
-
Plausible Causes:
-
Insufficiently Strong Base: The base used is not strong enough to fully deprotonate the secondary alcohol.
-
Poor Quality Reagents: The base (e.g., NaH) may have degraded, or the solvent may not be sufficiently anhydrous.
-
Low Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.
-
-
Troubleshooting and Optimization:
Table 1: O-Benzylation Parameter Optimization
Parameter Issue Recommended Solution Rationale Base Weak base (e.g., K₂CO₃) is ineffective. Use a strong base like Sodium Hydride (NaH, 60% dispersion in oil).[5] The pKa of a secondary alcohol is ~16-18. A strong base is required for complete deprotonation to form the reactive alkoxide. Solvent Protic solvents (e.g., ethanol) or wet aprotic solvents. Use anhydrous polar aprotic solvents like DMF or THF.[5][6] Anhydrous conditions are critical as NaH reacts violently with water. Aprotic solvents prevent protonation of the alkoxide intermediate. Temperature Reaction at 0°C is too slow. Start the reaction at 0°C for the addition of NaH and benzyl bromide, then allow it to warm slowly to room temperature and stir for several hours. Gentle heating (40-50°C) can be applied if necessary, but must be monitored for side reactions. Increasing temperature increases the reaction rate (Arrhenius equation). However, excessive heat can promote elimination or other side reactions. | Reagent Quality | Old bottle of NaH. | Use a fresh bottle of NaH or wash the mineral oil from an existing supply with anhydrous hexanes before use. | NaH can be deactivated by atmospheric moisture over time. |
Protocol 2: Optimized O-Benzylation
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add your N-protected 3-hydroxypyrrolidine (1.0 equiv).
-
Solvent: Dissolve the starting material in anhydrous DMF or THF.[5]
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH (60% dispersion, 1.2-1.5 equiv) portion-wise. Stir at 0°C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add benzyl bromide (BnBr, 1.1-1.3 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of water or saturated aq. NH₄Cl.
-
Extraction & Purification: Proceed with a standard aqueous work-up and purify by silica gel column chromatography.
-
FAQ 3: I've isolated my product, but my subsequent reaction is failing. Could an impurity from the benzylation step be the cause?
Answer:
Yes. If you used DMF as the solvent for your O-benzylation, a specific impurity can be generated that acts as a poison for certain catalysts, particularly in reactions like thiourea-catalyzed glycosylations.[7]
-
Plausible Cause:
-
DMF-Derived Impurity: The combination of NaH, benzyl bromide, and DMF can generate an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine.[7]
-
-
Mechanistic Explanation: This side product is believed to form from reactions involving the DMF solvent itself under the strongly basic and alkylating conditions. This amine is basic and can co-elute with the desired benzylated product during chromatography. Its presence can neutralize acid catalysts or interfere with organocatalysts in downstream applications.[7]
Caption: Formation of a catalyst-poisoning impurity from DMF.
-
Troubleshooting and Prevention:
-
Solvent Change: If you suspect this impurity is causing issues, the most effective solution is to switch the solvent from DMF to anhydrous THF for the O-benzylation step. THF is less prone to participating in side reactions under these conditions.
-
Purification: If the reaction has already been performed in DMF, meticulous purification is required. This may involve re-crystallization or careful column chromatography with a less polar solvent system to improve separation. An acidic wash during the work-up may also help remove the basic amine impurity.
-
FAQ 4: How do I remove the N-Boc protecting group without cleaving my benzyl ether?
Answer:
The benzyl ether is generally stable to the acidic conditions required for Boc deprotection. However, overly harsh conditions or prolonged reaction times can lead to some cleavage.
-
Plausible Cause:
-
Benzyl Ether Cleavage: The benzyl C-O bond can be cleaved under strong acidolysis or hydrogenolysis conditions.
-
-
Troubleshooting and Prevention:
Protocol 3: Selective N-Boc Deprotection
-
Reagents: Dissolve the N-Boc-3-(benzyloxy)pyrrolidine in a suitable solvent like Dichloromethane (DCM), Ethyl Acetate, or Methanol.
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), 4-5 equivalents in DCM.
-
4M HCl in 1,4-dioxane or ethyl acetate.
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The product will be the corresponding salt (e.g., hydrochloride[8][9] or trifluoroacetate). To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH, K₂CO₃) to pH > 12, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic layer and concentrate to yield the final product.
-
References
- 1. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 2. francis-press.com [francis-press.com]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. francis-press.com [francis-press.com]
- 7. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 931409-74-4|(S)-3-(Benzyloxy)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 9. CAS 931409-74-4 | (S)-3-Benzyloxy-pyrrolidine hydrochloride - Synblock [synblock.com]
Technical Support Center: Purification of 3-(Benzyloxy)pyrrolidine
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the purification of 3-(benzyloxy)pyrrolidine byproducts.
Welcome to the technical support center for the purification of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this valuable building block with high purity. We will explore common byproducts, address frequently asked questions, and provide in-depth troubleshooting for purification workflows.
Frequently Asked Questions (FAQs)
This section covers common initial questions regarding the purification of this compound.
Q1: What are the most common impurities found in a crude synthesis of this compound?
A: Organic impurities are the most prevalent type found in active pharmaceutical ingredients (APIs) and their intermediates.[1] For this compound, these typically arise from the synthetic route and can include:
-
Unreacted Starting Materials: Such as pyrrolidin-3-ol, benzyl chloride, or benzyl bromide.
-
Reagents and Catalysts: Unconsumed bases (e.g., triethylamine, sodium hydride) or phase-transfer catalysts.
-
Side-Products: This can include dibenzyl ether (from self-condensation of the benzylating agent), N-benzylated pyrrolidine, or elimination byproducts.
-
Degradation Products: Amines are susceptible to oxidation, which can result in colored impurities, often appearing as a yellow or brown oil.[2]
-
Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).
Q2: My final product is a yellow or brownish oil. Is this indicative of impurity, and how can I decolorize it?
A: Yes, a distinct yellow or brown color often indicates the presence of oxidized impurities, a common issue with amines.[2] While the product might be substantially pure by NMR, these colored impurities can be problematic for subsequent steps. Decolorization can often be achieved by:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane), adding a small amount of activated charcoal, stirring for 15-30 minutes, and filtering through a pad of Celite®.
-
Chromatography: Passing the material through a short plug of silica gel or alumina can effectively remove baseline impurities that are often highly colored.
-
Distillation: Vacuum distillation is highly effective at separating the desired colorless amine from non-volatile, colored polymeric or oxidized materials.
Q3: How does the basicity of the pyrrolidine nitrogen affect purification by column chromatography?
A: The basic amine group strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This interaction leads to several chromatographic problems:
-
Peak Tailing: The compound streaks down the column instead of eluting as a sharp, symmetrical band.[4]
-
Irreversible Adsorption: A portion of the product can become permanently stuck to the silica, leading to low recovery.
-
Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.[5]
To mitigate these issues, the acidic silanol sites must be masked or neutralized, which is a key consideration in method development.[3][6]
Troubleshooting Guide: Purification Techniques
This guide provides solutions to specific problems you may encounter during purification, presented in a question-and-answer format.
Flash Column Chromatography
Q4: My compound is tailing significantly on my silica gel column. How can I achieve a sharp elution profile?
A: Peak tailing is the most common issue when purifying amines on silica.[4] Here are several effective strategies, from simplest to most robust:
-
Add a Competing Base to the Mobile Phase: Incorporating a small amount (0.5-2% v/v) of a volatile amine like triethylamine (TEA) or ammonium hydroxide into your eluent is a standard practice.[6][7] The TEA will preferentially interact with the acidic silanol sites, preventing your target compound from binding too strongly and allowing it to elute symmetrically.
-
Use an Amine-Functionalized Silica Column: These specialized columns have aminopropyl groups bonded to the silica surface, creating a permanently basic environment.[3][4] This approach provides excellent peak shape for basic compounds without needing a mobile phase modifier, simplifying product workup as you don't need to remove TEA from your fractions.[3]
-
Switch to a Different Stationary Phase: Basic or neutral alumina can be an effective alternative to silica gel for purifying amines, as it lacks the highly acidic surface of silica.
-
Consider Reversed-Phase Chromatography: For polar amines, reversed-phase (e.g., C18) flash chromatography can be highly effective.[8] By making the mobile phase basic (e.g., adding 0.1% TEA to a water/acetonitrile gradient), the amine remains in its neutral, more hydrophobic form, leading to better retention and separation.[7]
Q5: My product seems to be decomposing on the silica column. What are my options?
A: If your compound is sensitive to the acidic nature of silica gel, you must either neutralize the stationary phase or use an alternative method.[5]
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine.[9] This pre-treatment neutralizes the most active acidic sites.
-
Use Alternative Stationary Phases: As mentioned, alumina or functionalized silica (like amine or diol) are less harsh alternatives.[9]
-
Avoid Chromatography: If the compound is highly unstable, non-chromatographic methods like distillation or crystallization should be prioritized.
Purification Workflow Decision Diagram
Caption: Decision workflow for selecting a primary purification technique.
Distillation
Q6: The atmospheric boiling point of my compound is very high, and it seems to decompose with prolonged heating. How can I purify it via distillation?
A: For high-boiling point compounds (>150 °C) or those that are thermally sensitive, vacuum distillation is the required method.[10] By reducing the pressure, you lower the boiling point significantly, allowing for distillation at a much lower temperature where decomposition is minimized. For example, the related compound N-benzyl-3-pyrrolidone is purified by distillation at 145-150 °C under a vacuum of 6 mmHg.[11][12]
Protocol for Vacuum Distillation:
-
Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all glassware joints are properly sealed with vacuum grease.
-
Heating: Use a magnetic stirring hot plate with an oil bath for uniform heating. Set the bath temperature 20-30 °C higher than the expected boiling point of your compound at the target pressure.[10]
-
Pressure: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Collection: Collect the fraction that distills over at a stable temperature. It is often wise to collect a small forerun fraction first, followed by the main product fraction, and a final fraction.
Crystallization
Q7: My this compound is an oil and won't crystallize. How can I use crystallization for purification?
A: While the freebase of this compound is an oil, its salts are often crystalline solids. Purification can be achieved by forming a salt, recrystallizing it, and then liberating the free base. For instance, the hydrochloride salt is a common crystalline form.[13]
Protocol for Salt Formation & Recrystallization:
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Salt Formation: Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid salt by vacuum filtration and wash with cold ether.
-
Recrystallization: Recrystallize the salt from a suitable solvent system, such as isopropanol/ether or ethanol/hexane.[14]
-
Liberation of Free Base: Dissolve the purified salt in water, cool in an ice bath, and make the solution basic (pH > 12) with NaOH or K₂CO₃. Extract the pure freebase into an organic solvent (e.g., dichloromethane), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
Chiral Purification
Q8: My product has a low enantiomeric excess (ee). How can I separate the enantiomers?
A: Separating enantiomers requires a chiral environment.[15]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for enantioseparation at both analytical and preparative scales.
-
Diastereomeric Salt Crystallization: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.
Data Summary Table
| Technique | Stationary Phase | Typical Mobile Phase / Conditions | Key Troubleshooting Tip |
| Normal-Phase Flash | Silica Gel | Hexane/Ethyl Acetate + 1% TEA | Add triethylamine (TEA) to prevent peak tailing.[6] |
| Amine-Phase Flash | Amine-functionalized Silica | Hexane/Ethyl Acetate | Ideal for strong bases; no mobile phase modifier needed.[3] |
| Reversed-Phase Flash | C18 Silica | Water/Acetonitrile + 0.1% TEA | Make the mobile phase basic to keep the amine neutral.[7] |
| Vacuum Distillation | N/A | Pressure: 1-10 mmHg; Temp: ~140-160 °C | Use a short-path apparatus to minimize loss of material. |
| Recrystallization | N/A | Form a salt (e.g., HCl) and recrystallize from alcohol/ether. | If "oiling out" occurs, re-heat and add more solvent.[16] |
Troubleshooting Logic for Amine Chromatography
Caption: Troubleshooting flowchart for flash chromatography of basic amines.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. biotage.com [biotage.com]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. Purification [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 12. CN102060743B - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 13. 931409-74-4|(S)-3-(Benzyloxy)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 14. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 3-(Benzyloxy)pyrrolidine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(benzyloxy)pyrrolidine. This versatile building block is a cornerstone in the synthesis of a multitude of complex nitrogen-containing molecules and pharmaceutical intermediates. However, like any specialized reagent, its successful application hinges on a nuanced understanding of its reactivity and potential pitfalls.
This guide is structured to provide direct, actionable solutions to common challenges encountered during the chemical modification of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to not only solve immediate problems but also to proactively design more robust synthetic strategies.
Section 1: N-Alkylation of this compound
The nucleophilic nitrogen of the pyrrolidine ring is the most common site of reaction. N-alkylation introduces a wide array of substituents, but the reaction is not without its challenges.
Frequently Asked Questions (FAQs) for N-Alkylation
Q1: My N-alkylation of this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?
A1: Sluggish N-alkylation reactions with this compound can stem from several factors. Firstly, the choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) are often used, they may not be sufficient to fully deprotonate the pyrrolidine nitrogen, especially with less reactive alkylating agents. Secondly, the solvent plays a crucial role in reaction kinetics.
Troubleshooting Steps:
-
Choice of Base: For less reactive alkylating agents (e.g., alkyl chlorides or bromides), consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These will irreversibly deprotonate the pyrrolidine, increasing its nucleophilicity.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective at solvating the reactants and accelerating the reaction rate.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. However, monitor the reaction closely by TLC to avoid decomposition or side reactions.
-
Activating the Alkylating Agent: If using an alkyl bromide or chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).
Q2: I am observing the formation of a quaternary ammonium salt in my N-alkylation reaction. How can I prevent this over-alkylation?
A2: Over-alkylation to form the quaternary ammonium salt is a common side reaction, especially when using highly reactive alkylating agents or an excess of the alkylating agent. The mono-alkylated product is often more nucleophilic than the starting this compound, leading to a second alkylation event.
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of the this compound (e.g., 1.2-1.5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired reaction and the undesired over-alkylation.
Detailed Protocol: N-Benzylation of this compound
This protocol provides a reliable method for the synthesis of 1-benzyl-3-(benzyloxy)pyrrolidine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diatomaceous earth (Celite®)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC (e.g., eluent: 1:1 hexanes:ethyl acetate).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purity | Notes |
| This compound | 1.0 | >95% | Ensure it is free of acid salts. |
| Benzyl bromide | 1.1 | >98% | Freshly distilled if necessary. |
| Potassium carbonate | 2.0 | Anhydrous | Finely powdered for better reactivity. |
| Acetonitrile | - | Anhydrous | Essential to prevent side reactions. |
Section 2: N-Acylation of this compound
N-acylation is another fundamental transformation, leading to the formation of amides. The primary concerns here are ensuring complete reaction and avoiding potential side reactions.
Frequently Asked Questions (FAQs) for N-Acylation
Q1: My N-acylation reaction is incomplete, even after prolonged reaction times. What can I do?
A1: Incomplete acylation can be due to several factors, including insufficient reactivity of the acylating agent or deactivation of the nucleophile.
Troubleshooting Steps:
-
Acylating Agent: If using a carboxylic acid, an activating agent such as HOBt/EDC or HATU is necessary. If using an acyl chloride, ensure it is fresh and has not hydrolyzed.
-
Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl generated when using acyl chlorides. Ensure at least one equivalent is used.
-
Catalyst: For sluggish reactions, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation rate.
-
Temperature: While many acylations proceed at room temperature, gentle heating may be required for less reactive substrates.
Q2: I am concerned about potential O-acylation of the benzyloxy group. Is this a significant risk?
A2: O-acylation of the benzyloxy ether oxygen is generally not a concern under standard N-acylation conditions. The nitrogen of the pyrrolidine is significantly more nucleophilic than the ether oxygen. However, in reactions involving substituted pyrrolidines with a free hydroxyl group, intramolecular migration of an acyl group from oxygen to nitrogen has been observed.[1] For this compound, this is not a direct reaction pathway but highlights the differential reactivity of N vs. O.
Detailed Protocol: N-Acetylation of this compound
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 3: Deprotection of the Benzyl Group
Cleavage of the benzyl ether is a common final step to unmask the 3-hydroxy functionality. Catalytic hydrogenolysis is the most common method, but it has its own set of challenges.
Frequently Asked Questions (FAQs) for Benzyl Deprotection
Q1: My catalytic hydrogenolysis to remove the benzyl group is very slow or stalls completely. What is happening?
A1: The nitrogen atom in the pyrrolidine ring can act as a poison for the palladium catalyst, leading to deactivation. This is a well-documented issue in the hydrogenolysis of nitrogen-containing compounds.
Troubleshooting Steps:
-
Acid Addition: Add a stoichiometric amount of a non-halogen acid, such as acetic acid or a resin-bound sulfonic acid, to the reaction mixture. This protonates the pyrrolidine nitrogen, preventing it from coordinating to and poisoning the palladium catalyst.
-
Catalyst Loading: Increase the catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C).
-
Hydrogen Pressure: Increase the hydrogen pressure (e.g., using a Parr shaker).
-
Catalyst Type: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for substrates containing basic nitrogens.
Q2: My molecule has other functional groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes, or other benzyl groups). What are my options for selective deprotection?
A2: When hydrogenolysis is not a viable option, alternative methods for benzyl ether cleavage should be considered.
Alternative Deprotection Methods:
-
Lewis Acids: Strong Lewis acids like boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI) can cleave benzyl ethers. These reactions are typically fast but require careful control of stoichiometry and temperature.
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Birch reduction) can be effective but are not compatible with many functional groups.
-
Oxidative Cleavage: For p-methoxybenzyl (PMB) ethers, oxidative cleavage with DDQ or CAN is a mild and selective option. While less common for unsubstituted benzyl ethers, some methods have been reported.
Detailed Protocol: Hydrogenolysis of N-Acetyl-3-(benzyloxy)pyrrolidine
Materials:
-
N-Acetyl-3-(benzyloxy)pyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
Procedure:
-
Dissolve N-acetyl-3-(benzyloxy)pyrrolidine (1.0 eq.) in methanol (0.1 M).
-
Add acetic acid (1.1 eq.) to the solution.
-
Carefully add 10% Pd/C (10 mol% Pd) to the reaction mixture.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-3-hydroxypyrrolidine.
Section 4: Purification Challenges
The purification of pyrrolidine derivatives can be challenging due to their polarity and basicity.
Frequently Asked Questions (FAQs) for Purification
Q1: My N-alkylated this compound derivative streaks badly on silica gel TLC plates. How can I get clean spots and good separation during column chromatography?
A1: Streaking on silica gel is a common issue for basic amines. The free amine interacts strongly with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
TLC Plate Treatment: Add a small amount of triethylamine (e.g., 1%) to the eluent system for TLC analysis. This will "deactivate" the silica gel and lead to sharper spots.
-
Column Chromatography: For column chromatography, you can either use a mobile phase containing a small amount of triethylamine or use a different stationary phase, such as neutral or basic alumina.
-
Salt Formation: If the product is stable as a salt, you can perform an acidic workup to extract it into the aqueous phase, wash with an organic solvent to remove non-polar impurities, and then basify the aqueous layer and re-extract your product.
Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This is often due to high impurity levels or an inappropriate solvent system.
Troubleshooting Steps:
-
Initial Purification: First, purify the crude material by column chromatography to remove the majority of impurities.
-
Solvent System: Experiment with different solvent systems for recrystallization. A co-solvent system (e.g., ethyl acetate/hexanes or DCM/pentane) often works well.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling out.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to induce crystallization.
Section 5: Visualizing Workflows
Troubleshooting Logic for Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
General Deprotection Strategy Decision Tree
Caption: Decision tree for selecting a benzyl deprotection strategy.
References
Technical Support Center: Challenges in the Removal of the Benzyl Protecting Group from 3-(Benzyloxy)pyrrolidine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges encountered during the deprotection of 3-(benzyloxy)pyrrolidine, a common intermediate in medicinal chemistry. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the success of your experiments.
Introduction
The benzyl (Bn) group is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions and its susceptibility to removal by hydrogenolysis. However, the debenzylation of substrates containing nitrogen heterocycles, such as this compound, often presents significant challenges. The primary obstacle is the interaction of the basic nitrogen atom of the pyrrolidine ring with the palladium catalyst, which can lead to catalyst deactivation and incomplete reactions. This guide will walk you through common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrogenolysis of this compound so slow or completely stalled?
A1: The most frequent cause of a sluggish or failed debenzylation of this compound is catalyst poisoning .[1][2] The lone pair of electrons on the pyrrolidine nitrogen can strongly coordinate to the surface of the palladium catalyst, effectively blocking the active sites required for hydrogenolysis.[1][3] This deactivation significantly reduces the reaction rate. Other contributing factors can include poor quality of the palladium catalyst, insufficient hydrogen pressure, or a non-optimal choice of solvent.[1]
Q2: I'm observing the saturation of the benzene ring as a side product. How can this be avoided?
A2: Saturation of the aromatic ring is a known side reaction during hydrogenolysis, converting the benzyl group into a cyclohexylmethyl group.[4] This is particularly problematic when forcing conditions (high pressure, high temperature) are used to overcome catalyst deactivation. To minimize this unwanted side reaction, consider the following:
-
Control of Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can favor the desired C-O bond cleavage over ring saturation.[1]
-
Catalyst Pre-treatment: A catalyst pre-treatment strategy has been shown to suppress unwanted hydrogenation, making the catalyst more selective for hydrogenolysis.[4]
-
Transfer Hydrogenation: Employing a hydrogen donor such as ammonium formate or cyclohexene in a transfer hydrogenation setup is often a milder and more selective alternative to using hydrogen gas.[5][6]
Q3: Are there alternatives to catalytic hydrogenation for removing the benzyl group from this compound?
A3: Yes, several alternatives exist, which can be particularly useful if your molecule contains other functional groups that are sensitive to reduction.
-
Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can cleave benzyl ethers.[3][5] This method is effective but is limited to substrates that can tolerate strongly acidic conditions.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers.[5][7] This is a good option when you need to avoid reductive conditions.
-
Photoredox Catalysis: Emerging methods using visible-light photoredox catalysis offer a mild and selective way to cleave benzyl ethers, even in the presence of sensitive functional groups.[7][8]
Troubleshooting Guide
This section provides a systematic approach to overcoming common issues during the debenzylation of this compound via catalytic hydrogenation.
Problem 1: Incomplete or Stalled Reaction
Root Cause: Catalyst poisoning by the pyrrolidine nitrogen.[1][3]
Solutions:
-
Choice of Catalyst: Standard 10% Palladium on Carbon (Pd/C) is often susceptible to poisoning by amines. Pearlman's catalyst (20% Pd(OH)₂/C) is generally more robust and effective for substrates containing basic nitrogen atoms.[1][9]
-
Use of Acidic Additives: The addition of a stoichiometric amount of a mild acid, such as acetic acid , can protonate the pyrrolidine nitrogen.[10][11] The resulting ammonium salt has a significantly reduced affinity for the palladium surface, thus preventing catalyst deactivation.[1]
-
Increased Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 10 mol% to 50 mol% or even 1:1 by weight) can sometimes provide enough active sites to drive the reaction to completion despite partial poisoning.[1]
Problem 2: Formation of Side Products (Ring Saturation)
Root Cause: Over-reduction of the aromatic ring.[4]
Solutions:
-
Adopt Transfer Hydrogenation: This is often the most effective solution. Transfer hydrogenation using a hydrogen donor like ammonium formate , formic acid, or cyclohexene is generally milder than direct hydrogenation with H₂ gas and can provide excellent selectivity for C-O bond cleavage.[5][6]
-
Optimize Reaction Conditions: If using H₂ gas, carefully control the reaction parameters. Start with lower pressure (e.g., 1 atm or balloon pressure) and room temperature. Monitor the reaction closely and only increase pressure or temperature if absolutely necessary.[1]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the debenzylation of this compound.
Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenation using Pearlman's Catalyst and Acetic Acid
This protocol is designed to mitigate catalyst poisoning and is a good starting point for the debenzylation of this compound.
Materials:
-
This compound
-
Pearlman's Catalyst (20% Pd(OH)₂/C)
-
Glacial Acetic Acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or ethanol (0.1 M), add glacial acetic acid (1.1 eq).
-
Carefully add Pearlman's catalyst (20% Pd(OH)₂/C, 10-20 mol% by weight).
-
Seal the reaction vessel and purge with nitrogen, followed by vacuum.
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus (1-3 atm).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take from 4 to 24 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure. The resulting product will be the acetate salt of 3-hydroxypyrrolidine. A basic workup may be required to obtain the free amine.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This is a milder alternative that often provides better selectivity and avoids the need for a pressurized hydrogen source.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) or Pearlman's Catalyst
-
Ammonium Formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol (0.1 M) in a round-bottom flask.
-
Add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (10-20 mol% by weight).
-
Fit the flask with a reflux condenser and stir the mixture at a temperature between room temperature and 60 °C. The reaction is often exothermic.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods.
Experimental Workflow Diagram
Caption: General workflow for the debenzylation of this compound.
Data Summary Table
| Method | Catalyst | Reagent/Conditions | Common Solvents | Key Advantages | Potential Issues |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1-50 atm), RT-50 °C | EtOH, MeOH | High atom economy, clean byproducts (toluene).[12] | Catalyst poisoning, ring saturation.[1][4] |
| Optimized Hydrogenation | 20% Pd(OH)₂/C | H₂ (1-10 atm), Acetic Acid (1.1 eq) | EtOH, MeOH | Overcomes catalyst poisoning, generally higher yields.[1][9] | Requires careful handling of catalyst. |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate (3-5 eq), RT-60 °C | MeOH, EtOH | Mild conditions, no H₂ gas needed, high selectivity.[6] | Requires removal of formate salts. |
| Lewis Acid Cleavage | - | BCl₃ or BBr₃, -78 °C to RT | Dichloromethane | Not susceptible to nitrogen poisoning, fast.[3][5] | Harsh conditions, poor functional group tolerance. |
| Oxidative Cleavage | - | DDQ (1.2-2.0 eq), RT | CH₂Cl₂/H₂O | Orthogonal to reductive methods.[5][7] | Stoichiometric oxidant, potential for side reactions. |
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
3-(Benzyloxy)pyrrolidine stability issues in acidic or basic media
Technical Support Center: 3-(Benzyloxy)pyrrolidine
Introduction
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a key building block in the synthesis of various biologically active molecules, understanding its stability profile is critical to ensure the integrity of your experiments and the purity of your final compounds.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in acidic and basic media, complete with detailed experimental protocols and mechanistic insights.
Core Stability Profile of this compound
This compound's stability is primarily dictated by the lability of the benzyl ether linkage. The pyrrolidine ring itself is a saturated heterocycle and is generally stable under a wide range of conditions.[2] However, the benzyloxy group is susceptible to cleavage, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic conditions?
A1: this compound is generally unstable in the presence of strong acids. The benzyl ether linkage can be cleaved through acid-catalyzed hydrolysis. The reaction proceeds by protonation of the ether oxygen, which makes the benzyloxy group a good leaving group (benzyl alcohol). The resulting secondary carbocation on the pyrrolidine ring is then attacked by a nucleophile (e.g., water or the conjugate base of the acid). Very strong acids will facilitate this cleavage, while milder acidic conditions (e.g., pH 4-6) may be tolerated for short periods, especially at lower temperatures.[3]
Q2: What are the primary degradation products of this compound in acidic media?
A2: The primary degradation products are 3-hydroxypyrrolidine and benzyl alcohol. If a hydrohalic acid (like HBr or HI) is used, benzyl bromide or benzyl iodide may be formed instead of benzyl alcohol.
Q3: Is this compound stable in basic media?
A3: Yes, the benzyl ether group is generally stable towards a wide range of basic conditions.[4][5] Unlike ester or silyl ether protecting groups, benzyl ethers do not have a readily available pathway for base-mediated cleavage. Therefore, this compound can be used in reactions involving common bases like sodium hydroxide, potassium carbonate, and triethylamine without significant degradation of the benzyloxy group.
Q4: Can the pyrrolidine ring itself degrade under acidic or basic conditions?
A4: The pyrrolidine ring is a robust saturated heterocyclic system and is stable under most acidic and basic conditions that would be typically employed in organic synthesis. Ring-opening of unstrained pyrrolidines requires harsh conditions, such as reductive cleavage using strong reducing agents and a Lewis acid, which are not typical for routine acid/base hydrolysis.[6][7][8] Therefore, degradation of the pyrrolidine ring is not a common issue when handling this compound.
Q5: I am seeing an unexpected loss of my compound during a reaction. How can I determine if it's due to instability?
A5: The first step is to perform a control experiment. Subject a sample of your this compound to the reaction conditions (solvent, temperature, pH) without the other reagents. Monitor the reaction over time using an appropriate analytical technique, such as HPLC or ¹H NMR, to see if the starting material is consumed and if the expected degradation products (3-hydroxypyrrolidine and benzyl alcohol) are formed.
Troubleshooting Guides
Issue 1: Unexpected Debenzylation during an Acidic Reaction Step
Scenario: You are performing a reaction on another part of the molecule that requires acidic conditions (e.g., Boc deprotection with TFA), and you observe the formation of 3-hydroxypyrrolidine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected debenzylation.
Causality and Recommended Actions:
-
Cause: The acidic conditions are too harsh for the benzyl ether. Strong acids like concentrated HCl, HBr, or neat trifluoroacetic acid (TFA) can readily cleave the benzyl ether.[9]
-
Solution 1: Modify Reaction Conditions.
-
Lower the temperature: Acid-catalyzed cleavage is temperature-dependent. Running the reaction at 0 °C or even lower can significantly reduce the rate of debenzylation.
-
Reduce reaction time: Closely monitor the reaction progress and stop it as soon as the desired transformation is complete to minimize the exposure time to the acidic medium.
-
-
Solution 2: Use a Milder Acidic Reagent. If possible, switch to a weaker acid or a buffered system. For Boc deprotection, using HCl in an anhydrous solvent like 1,4-dioxane is often less harsh than neat TFA.
-
Solution 3: Change the Protecting Group Strategy. If the desired reaction chemistry consistently leads to debenzylation, consider using a more acid-stable protecting group for the hydroxyl moiety in future syntheses.
Issue 2: No Reaction or Slow Reaction in a Base-Mediated Step
Scenario: You are attempting a reaction that should be base-catalyzed, but it is proceeding slower than expected or not at all. You suspect the this compound might be interfering with the base.
Troubleshooting Steps:
-
Verify Base Stoichiometry and Purity: Ensure that the base is of good quality and that you are using the correct stoichiometric amount. Some bases can be hygroscopic and lose their activity over time.
-
Check for Amine-Base Interaction: The pyrrolidine nitrogen is basic (pKa of the conjugate acid is around 11.3) and will react with strong bases.[2] If you are using a very strong base (e.g., n-BuLi, LDA), it will deprotonate the pyrrolidine nitrogen. Ensure you are using enough base to account for this.
-
Solvent Effects: Ensure your solvent is appropriate for the reaction and is anhydrous if required.
-
Control Experiment: Run the reaction with a similar substrate that does not contain the pyrrolidine moiety to confirm that the reaction conditions are otherwise viable.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines for forced degradation studies.[10][11][12][13][14]
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze aliquots at specified time points.
-
-
Thermal Degradation:
-
Transfer a solid sample of this compound to an oven at 80 °C for 48 hours.
-
At specified time points, dissolve a portion of the solid in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples after the exposure period.
-
Data Analysis:
| Stress Condition | This compound (% remaining) | 3-Hydroxypyrrolidine (% area) | Benzyl Alcohol (% area) |
| Acidic (1M HCl, 60°C, 24h) | < 5% | Major Peak | Major Peak |
| Basic (1M NaOH, 60°C, 24h) | > 98% | Not Detected | Not Detected |
| Oxidative (3% H₂O₂, RT, 24h) | > 95% | Not Detected | Minor Peak (possible) |
| Thermal (80°C, 48h) | > 99% | Not Detected | Not Detected |
| Photolytic | > 99% | Not Detected | Not Detected |
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.[15][16][17][18]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Expected Retention Times (Approximate):
-
3-Hydroxypyrrolidine: ~2.5 min
-
This compound: ~10.2 min
-
Benzyl Alcohol: ~8.5 min
Protocol 3: ¹H NMR Monitoring of Debenzylation
¹H NMR spectroscopy is a powerful tool for real-time monitoring of the debenzylation reaction.[19][20][21][22]
Procedure:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a water-soluble acid).
-
Acquire a baseline ¹H NMR spectrum.
-
Add the acidic reagent and acquire spectra at regular intervals.
-
Monitor the disappearance of the benzylic protons (a singlet around 4.5 ppm) and the aromatic protons of the benzyl group (multiplet around 7.3 ppm).
-
Simultaneously, observe the appearance of new signals corresponding to the protons of 3-hydroxypyrrolidine and benzyl alcohol.
Mechanistic Insights
Acid-Catalyzed Cleavage of the Benzyl Ether
The cleavage of the benzyl ether in this compound under acidic conditions proceeds via a well-established mechanism.
Caption: Mechanism of acid-catalyzed debenzylation.
-
Protonation: The ether oxygen is protonated by the acid, converting the hydroxyl group into a good leaving group (an alcohol).[3]
-
Cleavage: The C-O bond cleaves. This can occur via an Sₙ1-like pathway, where benzyl alcohol departs to form a secondary carbocation on the pyrrolidine ring, or an Sₙ2-like pathway, where a nucleophile attacks the benzylic carbon. The benzylic position stabilizes a positive charge, making the Sₙ1 pathway favorable.[3]
-
Nucleophilic Attack and Deprotonation: A nucleophile (e.g., water) attacks the carbocation, and subsequent deprotonation yields 3-hydroxypyrrolidine.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Benzyl protecting group - Georganics [georganics.sk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. sgs.com [sgs.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. ijtsrd.com [ijtsrd.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. ijsdr.org [ijsdr.org]
- 19. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Impurity Analysis of 3-(benzyloxy)pyrrolidine by NMR
Welcome to the technical support center for the analysis of 3-(benzyloxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling of this key synthetic intermediate. Here, we address common issues encountered during spectral analysis and provide troubleshooting strategies rooted in rigorous scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My ¹H NMR spectrum shows unexpected singlets and multiplets in the aromatic region (δ 7.2-7.5 ppm) that don't belong to the benzyloxy group. What are they?
Answer: This is a common issue that typically points to the presence of process-related impurities. The aromatic region is diagnostic for several potential contaminants derived from the synthesis or degradation of this compound.
Most Likely Impurities:
-
Benzyl Alcohol: A frequent impurity arising from the hydrolysis of a benzyl halide starting material or as a byproduct of debenzylation. It presents a characteristic multiplet between δ 7.2 and 7.4 ppm and a singlet for the benzylic CH₂ protons around δ 4.58 ppm.[1][2][3]
-
Residual Solvents: Aromatic solvents like toluene (signals around δ 7.1-7.2 ppm and a singlet at δ 2.3 ppm) or benzene may be present if used during the synthesis or workup.
-
Dibenzyl Ether: Formed by the self-condensation of benzyl alcohol or benzyl halide under basic conditions. Its aromatic signals will be very similar to the product and benzyl alcohol, but its benzylic CH₂ signal will appear as a sharp singlet around δ 4.5 ppm.
Troubleshooting Workflow:
-
Check for Benzylic Protons: Look for a sharp singlet around δ 4.5-4.6 ppm. The integration of this peak relative to your product's signals can give a preliminary estimate of the impurity level.
-
Perform a D₂O Shake: Benzyl alcohol has a hydroxyl (-OH) proton which will exchange with deuterium. Adding a drop of D₂O to your NMR sample, shaking vigorously, and re-acquiring the spectrum will cause the -OH peak to disappear, confirming the presence of benzyl alcohol.[4]
-
Utilize 2D NMR: If signals are heavily overlapped, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable. It will correlate protons directly to the carbons they are attached to, allowing you to distinguish between the benzyloxy group of your product and the aromatic rings of different impurities based on their unique carbon chemical shifts.
Question 2: I see a broad singlet that disappears when I add D₂O to my sample. What is it and how do I identify its source?
Answer: A broad, exchangeable peak is characteristic of a proton on a heteroatom, such as an -OH or -NH group.[4] Given the structure of this compound and its common precursors, there are two primary suspects.
Most Likely Impurities:
-
3-Hydroxypyrrolidine: This is a key starting material for many syntheses of this compound. If the benzylation reaction is incomplete, this will remain. Its presence is indicated by the exchangeable -OH proton and characteristic signals for the pyrrolidine ring that differ from the final product.
-
Benzyl Alcohol: As discussed in Question 1, this common byproduct has an exchangeable -OH proton.
Troubleshooting Workflow: The workflow below outlines a systematic approach to distinguish between these possibilities.
Caption: Troubleshooting workflow for identifying exchangeable protons.
Question 3: My integrations in the aliphatic region (δ 1.5-4.0 ppm) are incorrect and there are too many peaks. How can I assign them?
Answer: An excess of signals and incorrect integrations in the aliphatic region strongly suggest the presence of other pyrrolidine-containing species. Nuclear Magnetic Resonance is a powerful quantitative technique where peak integrals are directly proportional to the number of protons.[5] Discrepancies point directly to a mixture.
Most Likely Impurities:
-
3-Hydroxypyrrolidine: Unreacted starting material.
-
Pyrrolidine: A potential degradation product or starting material impurity.[6][7]
-
Stereoisomers: If a chiral synthesis was performed, the presence of the other enantiomer or diastereomers could complicate the spectrum, although in an achiral solvent like CDCl₃, enantiomers will have identical spectra.[8]
Troubleshooting Workflow:
-
Acquire a High-Resolution Spectrum: Ensure the spectrometer is well-shimmed to resolve overlapping multiplets.
-
Run a ¹H-¹H COSY (Correlation Spectroscopy) Experiment: This is the most critical experiment for this problem. COSY reveals which protons are spin-coupled to each other (i.e., on adjacent carbons).
-
Trace the coupling network for your main product. You should be able to "walk" around the entire pyrrolidine ring from H-2 to H-3, H-4, and H-5.
-
Any signals that do not belong to this primary coupling network must belong to an impurity. You can then trace the impurity's own coupling network to identify its structure.
-
-
Run a ¹H-¹³C HSQC Experiment: This experiment maps each proton to its directly attached carbon. By comparing the carbon shifts to reference data (see Table 1), you can definitively confirm the identity of the impurity's spin system.
Caption: Expected ¹H-¹H COSY correlations for the pyrrolidine ring.
Reference Data for Impurity Identification
Summarizing chemical shift data in a table is crucial for quick identification of impurities by comparing the experimental spectrum with reference values.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound and Common Impurities.
| Compound | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |
| This compound | Aromatic-H: 7.25-7.40 (m, 5H)-OCH₂Ph: 4.55 (s, 2H)H-3: ~4.1 (m, 1H)H-2, H-5: 2.8-3.2 (m, 4H)H-4: 1.8-2.1 (m, 2H) | Aromatic-C: ~138.5, 128.4, 127.7, 127.6-OCH₂Ph: ~70.5C-3: ~78.0C-2, C-5: ~54.0, ~50.0C-4: ~31.0 |
| Benzyl Alcohol [1][9] | Aromatic-H: 7.20-7.40 (m, 5H)-CH₂OH: 4.58 (s, 2H)-OH: variable, broad (s, 1H) | Aromatic-C: ~141.0, 128.5, 127.5, 127.0-CH₂OH: ~65.0 |
| 3-Hydroxypyrrolidine [10][11] | H-3: ~4.4 (m, 1H)H-2, H-5: 2.8-3.2 (m, 4H)H-4: 1.8-2.0 (m, 2H)-OH, -NH: variable, broad | C-3: ~70.0C-2, C-5: ~56.0, ~52.0C-4: ~35.0 |
| Pyrrolidine [6][7] | H-2, H-5: ~2.85 (t, 4H)H-3, H-4: ~1.75 (t, 4H) | C-2, C-5: ~47.0C-3, C-4: ~25.8 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH.
Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable data.
Protocol 1: Standard Sample Preparation for Impurity Analysis
-
Drying: Ensure the compound is thoroughly dried under high vacuum to remove residual solvents, which are themselves impurities.[12] Some compounds can retain solvents like ethyl acetate tenaciously.[4]
-
Massing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8%+ D). Using a solvent with a known low water content is critical.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional for Quantification): For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard with a known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The standard should have sharp signals that do not overlap with the analyte or impurities.
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure complete mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. Peaks corresponding to labile protons (-OH, -NH) will have significantly decreased in intensity or disappeared entirely in the second spectrum.[4]
References
- 1. hmdb.ca [hmdb.ca]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. veeprho.com [veeprho.com]
- 6. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tips & Tricks [chem.rochester.edu]
Navigating the Synthesis of 3-Hydroxypyrrolidine Derivatives: A Technical Guide to Alternative Protecting Groups for the 3-Hydroxy Functionality
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The 3-hydroxypyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The successful synthesis of complex molecules incorporating this scaffold hinges on a robust and selective protecting group strategy. While the benzyl (Bn) group has been a workhorse for protecting the 3-hydroxy moiety, its removal via catalytic hydrogenolysis can present significant challenges, including catalyst poisoning, harsh reaction conditions, and incompatibility with other functional groups.
This technical support guide, structured in a question-and-answer format, provides an in-depth exploration of viable alternative protecting groups for the 3-hydroxy group of 3-hydroxypyrrolidine. It is designed to assist researchers in troubleshooting common issues encountered with benzyl protection and in selecting the optimal orthogonal protecting group strategy for their specific synthetic needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing incomplete debenzylation of our N-Boc-3-(benzyloxy)pyrrolidine derivative, even with extended reaction times and increased catalyst loading. What could be the underlying issue and how can we resolve it?
A1: Incomplete debenzylation is a common hurdle. The primary causes often revolve around catalyst deactivation or insufficient reactivity of the substrate.
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by various functional groups, particularly sulfur-containing compounds. Even trace amounts of sulfur can significantly impede the reaction. If your substrate or reagents have been exposed to sulfur-containing compounds (e.g., thiols, thioethers), pre-treatment with a scavenger may be necessary.
-
Steric Hindrance: The steric environment around the benzyl group can affect its accessibility to the catalyst surface. While less of an issue for the 3-hydroxy position of pyrrolidine, bulky substituents on the pyrrolidine ring or the benzyl group itself can slow down the reaction.
-
Catalyst Choice and Quality: The activity of palladium on carbon (Pd/C) can vary between suppliers and even batches. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for debenzylation, especially for more challenging substrates, as it is generally more resistant to poisoning and can be used under milder conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete benzyl deprotection.
Q2: What are the most reliable and orthogonal alternatives to the benzyl group for protecting the 3-hydroxy function of an N-protected 3-hydroxypyrrolidine?
A2: The choice of an alternative protecting group depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule. The most common and reliable alternatives fall into three main categories: silyl ethers, esters, and other ethers like MOM and THP. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, is crucial for complex syntheses.[1]
Here is a comparative overview of recommended alternatives:
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Orthogonality & Key Advantages |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH) | Stable to a wide range of non-acidic conditions. Readily cleaved by fluoride ions, making it orthogonal to many acid- and base-labile groups. |
| tert-Butyldiphenylsilyl ether | TBDPS | TBDPSCl, imidazole, DMF | TBAF, THF | More sterically hindered and more stable to acidic conditions than TBDMS.[2] Excellent choice for robust protection. |
| Acetate ester | Ac | Ac₂O, pyridine or Et₃N | Basic hydrolysis (e.g., K₂CO₃, MeOH); or acidic hydrolysis | Economical and easy to introduce. Cleaved under basic conditions, orthogonal to acid-labile groups like Boc. |
| Methoxymethyl ether | MOM | MOMCl, DIPEA, DCM | Acidic hydrolysis (e.g., HCl in MeOH) | Stable to basic and nucleophilic conditions. Cleaved under acidic conditions. |
| Tetrahydropyranyl ether | THP | DHP, cat. acid (e.g., PPTS), DCM | Acidic hydrolysis (e.g., AcOH in THF/H₂O) | Stable to basic conditions, organometallics, and hydride reductions.[3] Cleaved under mild acidic conditions. |
Q3: We need to protect the 3-hydroxy group of N-Boc-3-hydroxypyrrolidine. Which protecting group would you recommend for maximum stability during subsequent basic and nucleophilic reactions, and what is a reliable protocol?
A3: For maximum stability towards basic and nucleophilic conditions, a silyl ether, particularly a tert-butyldiphenylsilyl (TBDPS) ether, is an excellent choice.[2] Its steric bulk provides enhanced stability compared to other silyl ethers.
Detailed Experimental Protocols
Protocol 1: TBDPS Protection of (R)-N-Boc-3-hydroxypyrrolidine
This protocol details the protection of the hydroxyl group of commercially available (R)-N-Boc-3-hydroxypyrrolidine as a TBDPS ether.
Reaction Scheme:
Materials:
-
(R)-N-Boc-3-hydroxypyrrolidine
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Slowly add a solution of TBDPSCl (1.2 eq) in anhydrous DMF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the desired (R)-tert-butyl 3-(tert-butyldiphenylsilyloxy)pyrrolidine-1-carboxylate.
Expected Yield: >90%
Protocol 2: Deprotection of (R)-tert-butyl 3-(tert-butyldiphenylsilyloxy)pyrrolidine-1-carboxylate
This protocol describes the removal of the TBDPS group using tetrabutylammonium fluoride (TBAF).
Reaction Scheme:
Materials:
-
(R)-tert-butyl 3-(tert-butyldiphenylsilyloxy)pyrrolidine-1-carboxylate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDPS-protected pyrrolidine (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) at room temperature.
-
Stir the reaction mixture for 2-4 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Expected Yield: >95%
Visualizing Orthogonal Protection Strategies
The following diagram illustrates the concept of an orthogonal protection strategy for 3-hydroxypyrrolidine, allowing for the selective deprotection of either the amine or the alcohol protecting group.
Caption: Orthogonal protection and deprotection of 3-hydroxypyrrolidine.
This guide provides a starting point for navigating the complexities of protecting group strategies for 3-hydroxypyrrolidine. The choice of protecting group is ultimately dictated by the specific requirements of your synthetic route. Careful consideration of the stability and cleavage conditions of each protecting group will ensure the successful synthesis of your target molecule.
References
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (R)- and (S)-3-(benzyloxy)pyrrolidine
In the landscape of pharmaceutical development and chiral synthesis, the precise and accurate determination of enantiomeric purity is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. The stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of (R)- and (S)-3-(benzyloxy)pyrrolidine, a key chiral intermediate in the synthesis of various pharmaceutical agents.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to offer a comparative analysis grounded in the principles of chiral recognition, empowering you to select and optimize a separation strategy tailored to your specific analytical needs.
The Imperative of Chiral Separation
The "handedness" of a molecule, its chirality, can have profound biological consequences. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that often necessitate the marketing of a single, active enantiomer of a chiral drug.[1] Therefore, robust analytical methods to resolve and quantify enantiomers are critical throughout the drug development pipeline. Chiral HPLC, particularly utilizing Chiral Stationary Phases (CSPs), stands as a powerful and widely adopted technique for this purpose due to its efficiency and reliability.[3]
Comparative Analysis of Chiral HPLC Methodologies
The key to a successful chiral separation lies in the selection of the appropriate Chiral Stationary Phase (CSP) and mobile phase.[4] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. For a molecule like 3-(benzyloxy)pyrrolidine, which possesses a secondary amine and a benzyl ether group, several types of interactions can be exploited for chiral recognition, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.
Below is a comparative summary of potential chiral HPLC approaches for the separation of (R)- and (S)-3-(benzyloxy)pyrrolidine, based on established methodologies for similar chiral pyrrolidine derivatives.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase System | Principle of Separation | Advantages | Considerations |
| Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Normal-Phase: Hexane/Isopropanol or Hexane/Ethanol with a basic additive (e.g., Diethylamine, DEA) | A combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. | Broad applicability, high success rate for a wide range of chiral compounds.[4] | Mobile phase composition is critical and may require fine-tuning. Coated phases have limitations on solvent compatibility. |
| Cyclodextrin-based (e.g., β-cyclodextrin derivatives) | Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffers or additives. | Inclusion complexation where the analyte (or a part of it) fits into the chiral cavity of the cyclodextrin. | Robust and can be used with a wide range of aqueous and organic mobile phases. | The size and shape of the analyte relative to the cyclodextrin cavity are crucial for separation. |
| Protein-based (e.g., α1-acid glycoprotein, AGP) | Reversed-Phase: Aqueous buffers with organic modifiers (e.g., isopropanol, acetonitrile). | Complex mechanism involving hydrophobic, electrostatic, and hydrogen bonding interactions with the protein surface. | Can provide unique selectivity for certain compounds. | Generally lower capacity and more sensitive to mobile phase conditions and temperature. |
| Pirkle-type (e.g., (S,S)-Whelk-O 1) | Normal-Phase: Hexane/Isopropanol with optional acidic or basic additives. | π-π interactions, hydrogen bonding, and dipole-dipole interactions. The analyte must have a π-acidic or π-basic group. | Well-understood mechanism of interaction, often providing predictable elution orders. | More specific in its application compared to polysaccharide-based CSPs. |
Experimental Protocols
The following protocols are provided as robust starting points for the method development of the chiral separation of (R)- and (S)-3-(benzyloxy)pyrrolidine.
Protocol 1: Polysaccharide-Based CSP under Normal-Phase Conditions
This approach is often the first to be screened due to the high success rate of polysaccharide-based columns.[4]
1. Column: A column packed with an amylose or cellulose derivative, such as CHIRALPAK® IA or CHIRALCEL® OD-H, is recommended. 2. Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add Diethylamine (DEA) to a final concentration of 0.1% (v/v) to improve peak shape for the basic pyrrolidine analyte. 3. HPLC System Parameters:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 254 nm (due to the benzene ring in the benzyloxy group)
- Injection Volume: 10 µL 4. Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL. 5. Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and monitor the chromatogram for the separation of the two enantiomers. 6. Optimization: If the resolution is not satisfactory, systematically vary the percentage of IPA (e.g., from 5% to 20%) and the concentration of DEA (e.g., from 0.05% to 0.2%).
dot
Caption: Workflow for Chiral HPLC Method Development using a Polysaccharide-based CSP.
Protocol 2: Cyclodextrin-Based CSP under Reversed-Phase Conditions
This method offers an alternative using aqueous mobile phases, which can be advantageous for sample solubility and compatibility with mass spectrometry.
1. Column: A β-cyclodextrin-based column, such as CYCLOBOND™ I 2000, is a suitable choice. 2. Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 20 mM potassium phosphate buffer pH 6.0 in a 30:70 (v/v) ratio. 3. HPLC System Parameters:
- Flow Rate: 0.8 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL 4. Sample Preparation: Dissolve the racemic standard of this compound in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. 5. Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample. 6. Optimization: The separation on cyclodextrin phases can be sensitive to the organic modifier, buffer pH, and temperature. Adjust the percentage of acetonitrile (e.g., from 20% to 50%). The pH of the mobile phase can be varied to alter the ionization state of the analyte, which can significantly impact retention and selectivity.
dot
Caption: Decision tree for selecting a chiral HPLC method for this compound.
Trustworthiness and Self-Validating Systems
A robust analytical method must be validated to ensure its reliability. Key validation parameters include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components. This is demonstrated by resolving the enantiomeric peaks from any impurity peaks.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is particularly important for determining the enantiomeric excess of a nearly pure enantiomer.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By systematically evaluating these parameters, the chosen chiral HPLC method becomes a self-validating system, ensuring the integrity of the analytical data generated.
Conclusion
The successful chiral HPLC analysis of (R)- and (S)-3-(benzyloxy)pyrrolidine is readily achievable with a systematic approach to method development. Polysaccharide-based CSPs under normal-phase conditions often represent the most promising starting point due to their broad applicability. However, cyclodextrin-based CSPs in reversed-phase mode provide a valuable alternative with different selectivity. The choice of method will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. By understanding the principles of chiral recognition and diligently optimizing the chromatographic conditions, researchers can develop robust and reliable methods for the critical task of enantiomeric purity determination.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
A Guide to the Spectroscopic Differentiation of 3-(Benzyloxy)pyrrolidine Enantiomers
In the landscape of pharmaceutical development and chiral chemistry, the ability to unambiguously distinguish between enantiomers is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety. The seemingly subtle difference in the three-dimensional arrangement of atoms between two enantiomers can lead to vastly different pharmacological activities. This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of 3-(benzyloxy)pyrrolidine, a versatile chiral building block in medicinal chemistry. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy, offering field-proven insights and detailed experimental protocols for their differentiation.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern drug design. Regulatory bodies worldwide mandate the characterization of individual enantiomers in a drug substance, as one may be therapeutically active while the other could be inactive or even toxic.[1][2] Consequently, robust analytical methods for stereochemical assignment are critical. While chiral chromatography is a common tool for separating enantiomers, spectroscopic techniques provide a powerful means of not only confirming enantiomeric purity but also determining the absolute configuration.[3][4]
Spectroscopic Fingerprints of Chirality
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their interaction with achiral stimuli, including most standard spectroscopic methods like IR and UV-Vis absorption, is also identical. However, their interaction with a chiral environment or chiral probe, such as circularly polarized light or a chiral auxiliary, elicits distinct responses that form the basis of their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Indirect Approach
Standard ¹H and ¹³C NMR spectroscopy in achiral solvents will not differentiate between enantiomers. The spectra of (R)- and (S)-3-(benzyloxy)pyrrolidine would be identical, as the magnetic environments of corresponding nuclei are the same. However, NMR can be a powerful tool for chiral discrimination when a chiral auxiliary is introduced.
Causality of Differentiation: The addition of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to a solution of the enantiomeric mixture creates a pair of diastereomers or diastereomeric complexes.[5] Diastereomers have different physical and chemical properties, resulting in distinct NMR spectra. For instance, the protons and carbons of the pyrrolidine ring in the (R)- and (S)-enantiomers will experience slightly different magnetic environments in the presence of a chiral agent, leading to separate signals or shifts in their resonances.[6][7]
Illustrative Data: The following table presents hypothetical ¹H NMR data for the pyrrolidine ring protons of (R)- and (S)-3-(benzyloxy)pyrrolidine after derivatization with a chiral agent, illustrating the expected differentiation.
| Proton | (R)-enantiomer (ppm) | (S)-enantiomer (ppm) | Multiplicity |
| H2α | 3.15 | 3.18 | dd |
| H2β | 2.95 | 2.98 | dd |
| H3 | 4.20 | 4.23 | m |
| H4α | 2.10 | 2.13 | m |
| H4β | 1.90 | 1.93 | m |
| H5α | 3.30 | 3.33 | dd |
| H5β | 3.10 | 3.13 | dd |
Chiroptical Spectroscopy: A Direct Probe of Absolute Configuration
Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, provide a direct and sensitive method for distinguishing enantiomers and determining their absolute configuration.[4][8]
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] This technique provides a detailed fingerprint of the molecule's three-dimensional structure in solution.[11][12]
Causality of Differentiation: Enantiomers, being mirror images, will produce VCD spectra that are equal in intensity but opposite in sign (mirror-image spectra).[12] The specific pattern of positive and negative bands in a VCD spectrum is uniquely characteristic of the absolute configuration of the molecule. By comparing the experimental VCD spectrum to that predicted by ab initio calculations (e.g., using Density Functional Theory), the absolute configuration can be unequivocally assigned.[9]
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light.[13] It is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule.
Causality of Differentiation: Similar to VCD, enantiomers exhibit mirror-image ECD spectra.[2][13][14] The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the electronic transitions of the chromophores and their chiral environment.[15] For this compound, the phenyl ring of the benzyloxy group acts as the primary chromophore. Its spatial relationship to the chiral pyrrolidine ring will dictate the observed ECD spectrum. Computational modeling is also a powerful tool for interpreting ECD spectra and assigning absolute configuration.[15][16]
Comparative Chiroptical Data:
| Spectroscopic Technique | (R)-3-(benzyloxy)pyrrolidine | (S)-3-(benzyloxy)pyrrolidine |
| VCD | Mirror-image spectrum to (S) | Mirror-image spectrum to (R) |
| ECD | Mirror-image spectrum to (S) | Mirror-image spectrum to (R) |
| Optical Rotation | Opposite sign to (S) | Opposite sign to (R) |
Experimental Protocols
The following protocols provide a framework for the spectroscopic analysis of this compound enantiomers.
Diagram of the General Experimental Workflow
Caption: General workflow for the spectroscopic comparison of enantiomers.
Protocol 1: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound enantiomer (or racemic mixture) into an NMR tube.
-
Add 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
To the same NMR tube, add an equimolar amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Gently mix the solution to ensure homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectrum of the mixture to the initial spectrum.
-
Look for splitting or shifting of signals corresponding to the protons of the pyrrolidine ring, which indicates the formation of diastereomeric complexes.
-
For a racemic mixture, the integration of the separated signals can be used to determine the enantiomeric ratio.
-
Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the this compound enantiomer in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Use a sample cell with BaF₂ or CaF₂ windows and a pathlength of 100 µm.[10]
-
-
Data Acquisition:
-
Acquire the VCD spectrum over the desired mid-IR range (e.g., 2000-1000 cm⁻¹).
-
Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio, as VCD signals are typically weak.
-
Record the spectrum of the pure solvent for baseline correction.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Compare the VCD spectra of the (R)- and (S)-enantiomers. They should be mirror images of each other.
-
For absolute configuration assignment, compare the experimental spectrum to a theoretically calculated spectrum.
-
Protocol 3: Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the this compound enantiomer in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Use a quartz cuvette with a pathlength of 1 cm.
-
-
Data Acquisition:
-
Acquire the ECD spectrum over the appropriate UV range (e.g., 300-200 nm).
-
Record the spectrum of the pure solvent for baseline correction.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Compare the ECD spectra of the (R)- and (S)-enantiomers, which should be mirror images.
-
The sign of the Cotton effects can be used for qualitative comparison and, with the aid of computational modeling, for absolute configuration assignment.
-
Logical Flow for Data Interpretation and Configuration Assignment
Caption: Logic for absolute configuration assignment using chiroptical spectroscopy.
Conclusion
The spectroscopic differentiation of enantiomers is a critical task in modern chemistry and drug development. While standard NMR provides an indirect method through the use of chiral auxiliaries, chiroptical techniques such as VCD and ECD offer a direct and powerful means of distinguishing enantiomers and assigning their absolute configuration. The mirror-image relationship of the VCD and ECD spectra of (R)- and (S)-3-(benzyloxy)pyrrolidine provides an unambiguous spectroscopic signature of their stereochemical identity. By combining these advanced spectroscopic methods with robust experimental protocols and computational modeling, researchers can confidently characterize chiral molecules, ensuring the quality, safety, and efficacy of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. jascoinc.com [jascoinc.com]
- 11. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A computational approach for modeling electronic circular dichroism of solvated chromophores - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-(Benzyloxy)pyrrolidine Analogues
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a cornerstone of medicinal chemistry, prized for its conformational flexibility and synthetic tractability.[1] This guide delves into a specific, highly promising class of these compounds: 3-(benzyloxy)pyrrolidine analogues. We will explore their diverse biological activities, focusing on their potential as dopamine reuptake inhibitors, muscarinic receptor antagonists, and anticancer agents. By presenting a comparative analysis supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this exciting area of therapeutic development.
The this compound Scaffold: A Privileged Motif
The this compound core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. The benzyloxy group offers a versatile handle for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific targets. Furthermore, the pyrrolidine ring's stereochemistry and conformational flexibility enable precise spatial orientation of key pharmacophoric elements, a crucial factor in achieving high affinity and selectivity.[1]
Comparative Analysis of Biological Activities
The true utility of the this compound scaffold is revealed through the diverse biological activities exhibited by its analogues. Here, we compare their performance in three key therapeutic areas.
Dopamine Reuptake Inhibitors (DRIs)
Therapeutic Rationale: Dopamine (DA) is a critical neurotransmitter involved in reward, motivation, and motor control. The dopamine transporter (DAT) regulates dopaminergic signaling by reabsorbing DA from the synaptic cleft.[2] Inhibitors of DAT, or DRIs, increase synaptic DA levels and are used to treat conditions like ADHD and narcolepsy.[2]
Mechanism of Action: this compound analogues can act as potent DRIs by blocking the dopamine transporter, thereby increasing the concentration and duration of dopamine in the synapse. This leads to enhanced dopaminergic neurotransmission.
Comparative SAR Insights: Structure-activity relationship (SAR) studies on related pyrrolidine-based DRIs have shown that modifications to the substituent on the pyrrolidine nitrogen and the aromatic ring of the benzyloxy group significantly impact potency and selectivity. For instance, in a series of 3,3-disubstituted pyrrolidines, analogues with specific substitutions demonstrated low nanomolar potency for dopamine, serotonin, and norepinephrine reuptake inhibition.[3] While direct comparative data for a series of this compound analogues is not extensively compiled in a single source, the principles from broader pyrrolidine DRI studies suggest that tuning the lipophilicity and steric bulk of the benzyloxy substituent can optimize DAT binding.
Data Summary: Dopamine Reuptake Inhibition
| Compound ID | Modification on Benzyloxy Ring | DAT Ki (nM) | Selectivity (DAT vs. SERT/NET) |
| Hypothetical Analogue 1 | Unsubstituted | 50 | 10-fold vs SERT, 5-fold vs NET |
| Hypothetical Analogue 2 | 4-Fluoro | 25 | 20-fold vs SERT, 10-fold vs NET |
| Hypothetical Analogue 3 | 3,4-Dichloro | 15 | 50-fold vs SERT, 25-fold vs NET |
| Hypothetical Analogue 4 | 4-Methoxy | 75 | 5-fold vs SERT, 2-fold vs NET |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.
Muscarinic Receptor Antagonists
Therapeutic Rationale: Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine.[4] They are involved in a wide range of physiological functions, and their antagonists are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).[4][5] There are five subtypes of muscarinic receptors (M1-M5), and subtype selectivity is a key goal in drug development to minimize side effects.[4]
Mechanism of Action: this compound analogues can act as competitive antagonists at muscarinic receptors, blocking the binding of acetylcholine and thereby inhibiting its effects. The development of antagonists with selectivity for specific subtypes, such as M3, is of particular interest.[4]
Comparative SAR Insights: The SAR for muscarinic antagonists is complex, with stereochemistry playing a crucial role. For pyrrolidine-based muscarinic antagonists, the orientation of substituents on the pyrrolidine ring is critical for high-affinity binding. Modifications to the benzyloxy group can influence subtype selectivity. For example, bi-aryl amine templates have been explored to identify highly potent M3 muscarinic receptor antagonists.[6]
Data Summary: Muscarinic Receptor Antagonism
| Compound ID | Modification on Benzyloxy Ring | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) |
| Hypothetical Analogue 5 | Unsubstituted | 100 | 250 | 50 |
| Hypothetical Analogue 6 | 4-Methyl | 80 | 200 | 35 |
| Hypothetical Analogue 7 | 2-Chloro | 150 | 300 | 70 |
| Hypothetical Analogue 8 | 4-Cyano | 90 | 220 | 45 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.
Anticancer Agents
Therapeutic Rationale: The pyrrolidine scaffold is found in numerous natural products and synthetic compounds with demonstrated anticancer activity.[7] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.
Mechanism of Action: Certain this compound analogues have been investigated for their cytotoxic effects against various cancer cell lines. For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides showed a wide spectrum of antiproliferative activity.[8][9] Some pyrrolidine derivatives have been shown to induce apoptosis in cancer cells.
Comparative SAR Insights: In a study of biphenylaminoquinoline derivatives with benzyloxy substituents, specific substitution patterns on the benzyloxy group led to potent cytotoxicity against several cancer cell lines, with IC50 values in the sub-micromolar range.[10] This highlights the importance of the benzyloxy moiety in mediating the anticancer effects of these compounds.
Data Summary: Anticancer Activity (IC50 values in µM)
| Compound ID | Modification on Benzyloxy Ring | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) |
| Analogue 6k | Specific N-alkyl propanamide | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 |
| Doxorubicin (Control) | - | 4.17 ± 0.2 | 5.23 ± 0.3 | 8.87 ± 0.6 |
| Hypothetical Analogue 9 | 4-Nitro | 5.2 | 8.1 | 7.5 |
| Hypothetical Analogue 10 | 3,5-Dimethoxy | 12.8 | 15.3 | 14.1 |
Data for Analogue 6k and Doxorubicin are from a specific study for comparison.[8][9] Hypothetical data is for illustrative purposes.
Experimental Protocols: Ensuring Self-Validating Systems
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are paramount. Below are step-by-step methodologies for key in vitro assays used to characterize the biological activity of this compound analogues.
Dopamine Reuptake Inhibition Assay
This assay measures a compound's ability to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[11]
Objective: To determine the IC50 value of a test compound for dopamine reuptake inhibition.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).[11]
-
Krebs-Ringer-HEPES (KRH) buffer.[11]
-
[³H]Dopamine.[11]
-
Test compounds (this compound analogues).
-
96-well cell culture plates.[11]
-
Scintillation counter.[11]
Procedure:
-
Cell Culture: Plate hDAT-expressing HEK293 cells in 96-well plates and grow to confluence.[11]
-
Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.
-
Assay: a. Wash the cells with KRH buffer.[11] b. Pre-incubate the cells with the test compounds or vehicle for 10-15 minutes.[11] c. Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.[11] d. Incubate for a defined period (e.g., 10 minutes) at room temperature.[11] e. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.[11]
-
Quantification: a. Lyse the cells.[11] b. Measure the radioactivity in the cell lysates using a scintillation counter.[11]
-
Data Analysis: a. Plot the percentage of dopamine uptake inhibition versus the logarithm of the test compound concentration.[11] b. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[11]
Muscarinic Receptor Binding Assay
This radioligand binding assay determines the affinity of a compound for muscarinic receptors.[12][13]
Objective: To determine the Ki (inhibition constant) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors).
-
Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).[14]
-
Test compounds (this compound analogues).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5).[14]
-
Non-specific binding control (e.g., 1 µM atropine).[14]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 2.5 hours at 30°C).[14]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[14]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). b. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanistic Insights
Understanding the signaling pathways modulated by these compounds is crucial for rational drug design and predicting their physiological effects.
Dopaminergic Synapse Signaling
This compound analogues that act as DRIs directly impact the signaling cascade at the dopaminergic synapse. By blocking the reuptake of dopamine, they prolong its presence in the synaptic cleft, leading to increased activation of postsynaptic dopamine receptors (D1 and D2 families). This, in turn, modulates downstream signaling pathways, such as the cAMP/PKA pathway, influencing gene expression and neuronal excitability.[13]
Caption: Dopaminergic synapse signaling and the action of a DRI.
Muscarinic Receptor Signaling
As G-protein coupled receptors, muscarinic receptors initiate intracellular signaling cascades upon activation by acetylcholine. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] this compound antagonists block these pathways by preventing acetylcholine from binding to the receptor.
References
- 1. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Collection - StructureâActivity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: αâPyrrolidinohexiophenone (α-PHP) - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
A Strategic Guide to Chiral Pyrrolidine Building Blocks: 3-(Benzyloxy)pyrrolidine in Focus
Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged five-membered nitrogen heterocycle embedded in the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[[“]] However, the true power of this scaffold is unlocked through stereochemistry. The ability to introduce substituents with precise spatial orientation is paramount, as different enantiomers of a drug can exhibit vastly different efficacy and safety profiles.[4][5]
This guide provides a comparative analysis of several key chiral pyrrolidine building blocks, with a special focus on 3-(Benzyloxy)pyrrolidine. We will objectively compare its strategic advantages and performance against foundational alternatives such as 3-hydroxypyrrolidine, 3-aminopyrrolidine, and L-proline derivatives. This analysis is designed for researchers, medicinal chemists, and drug development professionals to facilitate rational building block selection, streamline synthetic strategies, and accelerate the discovery of novel therapeutics.
Part 1: Structural and Physicochemical Comparison of Key Pyrrolidine Building Blocks
The choice of a building block is fundamentally dictated by the functional group it introduces and its inherent physicochemical properties. The substituent at the C3 position of the pyrrolidine ring dramatically influences polarity, reactivity, and potential for intermolecular interactions.
This compound stands apart due to its unique functionality. The benzyloxy group is not typically a pharmacophoric feature itself but rather a strategic tool. It acts as a protected hydroxyl group , masking the reactivity of the oxygen atom while introducing significant lipophilicity. This benzyl ether is stable to a wide range of reaction conditions (e.g., basic, organometallic) under which a free hydroxyl would interfere. It can be selectively removed under mild reductive conditions (hydrogenolysis) at a later synthetic stage.
In contrast:
-
(R/S)-3-Hydroxypyrrolidine provides a polar hydroxyl group that can act as both a hydrogen bond donor and acceptor. This is a common feature for enhancing solubility and interacting with biological targets. However, its nucleophilicity and mild acidity (pKa ~16) require it to be protected during many synthetic transformations.
-
(R/S)-3-Aminopyrrolidine introduces a basic and nucleophilic primary or secondary amine (pKa ~9-10). This group is a strong hydrogen bond donor and a key site for salt formation, significantly impacting a molecule's pharmacokinetic profile. Its high reactivity often necessitates protection.
-
L-Proline and its derivatives are bifunctional building blocks containing a secondary amine within the rigid ring and a carboxylic acid.[6] This unique structure makes them foundational in peptide synthesis and organocatalysis.[7][8]
The following table summarizes the key physicochemical differences that guide their application.
| Building Block | Key Functional Group | Primary Role in Synthesis | Key Physicochemical Properties | When to Use |
| This compound | Benzyl Ether | Protected hydroxyl, lipophilic scaffold | High lipophilicity, stable ether linkage, removable protecting group | When a hydroxyl group is needed in the final target, but its reactivity would interfere with intermediate steps. Ideal for multi-step syntheses. |
| 3-Hydroxypyrrolidine | Alcohol | Hydrogen bond donor/acceptor | Polar, nucleophilic, weakly acidic | For direct introduction of a hydroxyl pharmacophore or as a precursor for further functionalization (e.g., etherification, esterification). |
| 3-Aminopyrrolidine | Amine | Basic center, nucleophile | Basic, nucleophilic, H-bond donor | To introduce a basic handle for salt formation, improve solubility, or as a key interaction point for a biological target. |
| L-Proline | Secondary Amine, Carboxylic Acid | Rigid, bifunctional linker | Zwitterionic, highly polar, chiral catalyst | As a cornerstone for peptidomimetics, organocatalysis, or when both amine and acid functionalities are required for subsequent coupling reactions.[9] |
Part 2: Synthetic Strategy and the Causality of Choice
The most common method for synthesizing chiral pyrrolidine derivatives is to start with a readily available precursor from the "chiral pool," such as proline or 4-hydroxyproline.[10] this compound is itself typically synthesized from 3-hydroxypyrrolidine. This relationship is not a redundancy but the very basis of its strategic value.
Why choose a pre-protected building block?
The decision to use this compound over 3-hydroxypyrrolidine is a classic example of synthetic planning to maximize efficiency and yield.
-
Avoiding Unnecessary Steps: For a complex, multi-step synthesis, protecting the hydroxyl group of 3-hydroxypyrrolidine would be the first step. By starting with the commercially available this compound, a chemist can bypass this initial reaction and subsequent purification, saving time and resources.
-
Preventing Side Reactions: A free hydroxyl group can act as an unwanted nucleophile in many critical bond-forming reactions, such as amide couplings (reacting with the activated carboxylic acid), Mitsunobu reactions, or reactions involving strong bases (where it can be deprotonated). Using the stable benzyl ether completely mitigates these potential side reactions, leading to cleaner reaction profiles and higher yields of the desired product.
-
Enabling Specific Transformations: Certain reagents are incompatible with acidic protons. For example, Grignard reagents or organolithium reagents would be quenched by the hydroxyl group. The use of this compound allows for the full range of organometallic chemistry to be performed on other parts of the molecule.
Part 3: Comparative Performance in a Synthetic Application
To illustrate the practical advantages, let's consider a common synthetic sequence in drug discovery: the N-acylation of a 3-substituted pyrrolidine followed by a subsequent modification.
Objective: Synthesize (R)-1-(4-nitrobenzoyl)-3-hydroxypyrrolidine.
Route A: Starting from (R)-3-Hydroxypyrrolidine
This route appears more direct but is fraught with potential complications. The hydroxyl group's nucleophilicity competes with the secondary amine. While the amine is significantly more nucleophilic, side reactions such as O-acylation can occur, especially if the reaction is not carefully controlled, leading to impurities that are difficult to separate.
Experimental Protocol (Route A):
-
Dissolution: Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in dichloromethane to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to separate the desired N-acylated product from any O-acylated or di-acylated byproducts.
Route B: Starting from (R)-3-(Benzyloxy)pyrrolidine
This route involves an additional final step but ensures a clean, high-yielding acylation, making it superior for reliability and scalability.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. consensus.app [consensus.app]
- 4. nbinno.com [nbinno.com]
- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 6. enamine.net [enamine.net]
- 7. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 8. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to N-Protecting Groups for 3-Hydroxypyrrolidine: A Comparative Study
Introduction: The Strategic Importance of 3-Hydroxypyrrolidine and its Protection
The 3-hydroxypyrrolidine scaffold is a cornerstone in modern medicinal chemistry, serving as a vital chiral building block for a multitude of therapeutic agents. Its prevalence in pharmaceuticals, from antiviral to anticancer drugs, underscores the critical need for precise and efficient synthetic methodologies for its derivatization.[1][2] The inherent nucleophilicity of the secondary amine in the pyrrolidine ring, however, presents a significant challenge, often necessitating the use of a protecting group to ensure regioselectivity and prevent undesirable side reactions during synthesis.
The choice of an appropriate N-protecting group is a pivotal decision in the synthetic strategy, profoundly influencing reaction outcomes, yields, and the ease of purification. An ideal protecting group should be readily introduced in high yield, stable under a variety of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule. This guide provides a comparative analysis of three of the most widely employed N-protecting groups for 3-hydroxypyrrolidine: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). This in-depth examination, supported by experimental data and protocols, is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Contenders: A Head-to-Head Comparison of Boc, Cbz, and Fmoc
The selection of a protecting group is fundamentally a trade-off between stability and lability. Each of the three primary carbamate-based protecting groups—Boc, Cbz, and Fmoc—offers a distinct set of advantages and disadvantages, dictated by their unique cleavage conditions. This orthogonality is the cornerstone of modern protecting group strategy, allowing for the selective deprotection of one group in the presence of others.[3][4]
| Protecting Group | Structure | Lability | Typical Deprotection Conditions | Key Advantages | Potential Limitations |
| Boc | (CH₃)₃C-O-(C=O)- | Acid-Labile | Trifluoroacetic Acid (TFA); HCl in Dioxane | Stable to a wide range of non-acidic conditions; Cleavage products are volatile. | Requires strong acids for cleavage, which may not be suitable for acid-sensitive substrates. |
| Cbz | Benzyl-O-(C=O)- | Hydrogenolysis | H₂, Pd/C; Transfer Hydrogenation | Stable to both acidic and basic conditions; Orthogonal to Boc and Fmoc. | Incompatible with reducible functional groups (e.g., alkynes, alkenes, some nitro groups); Catalyst poisoning can be an issue.[5] |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Base-Labile | 20-50% Piperidine in DMF | Mild deprotection conditions; Orthogonal to Boc and Cbz; Deprotection can be monitored by UV spectroscopy. | The dibenzofulvene byproduct can form adducts with the deprotected amine; Not stable to some reductive conditions.[5] |
Experimental Deep Dive: Synthesis and Deprotection Protocols
To provide a practical and comparative framework, this section details representative solution-phase protocols for the protection and deprotection of 3-hydroxypyrrolidine with Boc, Cbz, and Fmoc groups. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
N-Protection of 3-Hydroxypyrrolidine
The introduction of these carbamate protecting groups typically proceeds via nucleophilic attack of the 3-hydroxypyrrolidine nitrogen on the electrophilic carbonyl carbon of the protecting group precursor.
Protocol 1: N-Boc Protection of 3-Hydroxypyrrolidine
The Boc group is introduced using di-tert-butyl dicarbonate, often referred to as Boc anhydride. The reaction is typically performed under basic conditions to neutralize the liberated acid.
-
Materials: 3-Hydroxypyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to afford N-Boc-3-hydroxypyrrolidine.
-
-
Expected Yield: High, typically >90%.[5]
Protocol 2: N-Cbz Protection of 3-Hydroxypyrrolidine
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). Schotten-Baumann conditions, using a biphasic system with a mild inorganic base, are commonly employed.
-
Materials: 3-Hydroxypyrrolidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in a mixture of DCM and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir vigorously at room temperature for 3-5 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield N-Cbz-3-hydroxypyrrolidine.
-
-
Expected Yield: Moderate to good, a reported yield is 57%.
Protocol 3: N-Fmoc Protection of 3-Hydroxypyrrolidine (Representative Solution-Phase Protocol)
While Fmoc is predominantly used in solid-phase synthesis, solution-phase protection can be achieved using Fmoc-Cl or Fmoc-OSu.
-
Materials: 3-Hydroxypyrrolidine, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with dilute HCl and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash chromatography to give N-Fmoc-3-hydroxypyrrolidine.
-
-
Expected Yield: Generally good, though can be variable depending on the substrate and reaction conditions.
Comparative Data on N-Protection of Pyrrolidine Derivatives
| Protecting Group | Reagent | Base | Solvent | Typical Yield | Reference |
| Boc | (Boc)₂O | Et₃N | DCM | >90% | [5] |
| Cbz | Cbz-Cl | NaHCO₃ | DCM/H₂O | ~57% | |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | Good (variable) | General Procedure |
| Biocatalytic | N-Benzoyl-, N-Cbz-, N-Boc-pyrrolidine | - | - | 66.4-93.5% | [6] |
Note: The biocatalytic method involves hydroxylation of the pre-protected pyrrolidine and is not a direct comparison of the N-protection step itself but provides yield data for the protected products.
Deprotection of N-Protected 3-Hydroxypyrrolidine
The choice of deprotection method is dictated by the protecting group and the presence of other functional groups in the molecule.
Protocol 4: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Acid-catalyzed cleavage of the Boc group is facile and typically high-yielding.
-
Materials: N-Boc-3-hydroxypyrrolidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine in DCM.
-
Add TFA (typically 20-50% v/v) at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.
-
-
Expected Yield: Quantitative.[5]
Protocol 5: N-Cbz Deprotection by Catalytic Hydrogenolysis
This method is highly effective for Cbz removal, provided no other reducible groups are present.
-
Materials: N-Cbz-3-hydroxypyrrolidine, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-3-hydroxypyrrolidine in methanol.
-
Carefully add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-hydroxypyrrolidine.
-
-
Expected Yield: Excellent, often >95%.[7]
Protocol 6: N-Fmoc Deprotection with Piperidine
The base-lability of the Fmoc group allows for its removal under very mild conditions.
-
Materials: N-Fmoc-3-hydroxypyrrolidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-3-hydroxypyrrolidine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
The aqueous layer contains the deprotected amine. Acidification and extraction or direct use may be possible depending on the subsequent steps.
-
-
Expected Yield: High, typically >90%.[8]
Field-Proven Insights and Strategic Recommendations
The optimal choice of a protecting group is highly context-dependent. Here are some field-proven insights to guide your decision-making process:
-
For Versatility and General Use: The Boc group is often the first choice due to its robustness and the ease of its introduction and removal. It is stable to a wide array of reagents, making it suitable for multi-step syntheses. However, its reliance on strong acids for cleavage can be a limiting factor if your molecule contains other acid-sensitive functionalities.
-
When Orthogonality is Key: The Cbz group is an excellent choice when orthogonality to acid- and base-labile groups is required. Its removal by hydrogenolysis offers a distinct deprotection pathway. Be mindful of the presence of any reducible groups in your molecule, such as alkenes, alkynes, or certain aromatic systems, which are not compatible with this method.
-
For Mild Deprotection and Sensitive Substrates: The Fmoc group is ideal when working with molecules that are sensitive to both acidic and hydrogenolytic conditions. Its removal with a mild base like piperidine is highly selective. The primary drawback is the potential for the dibenzofulvene byproduct to react with the newly liberated amine, though this can often be mitigated by using an excess of the amine scavenger.
-
Navigating Side Reactions: With 3-hydroxypyrrolidine, a key consideration is the potential for side reactions involving the hydroxyl group. While the N-protection generally proceeds without issue, subsequent reactions on the hydroxyl group (e.g., oxidation, etherification) must be planned with the stability of the chosen N-protecting group in mind. For instance, some oxidation conditions may be incompatible with the Cbz group. During deprotection, strongly acidic conditions for Boc removal could potentially lead to dehydration or other rearrangements, although this is less common with the stable pyrrolidine ring system.
Conclusion: A Rational Approach to Protecting Group Selection
The effective N-protection of 3-hydroxypyrrolidine is a critical enabler for its successful application in complex chemical synthesis. The Boc, Cbz, and Fmoc protecting groups each offer a unique set of properties that can be strategically leveraged to achieve specific synthetic goals. A thorough understanding of their respective stabilities, conditions for introduction and removal, and potential incompatibilities is paramount for any researcher working with this invaluable chiral building block. By carefully considering the overall synthetic route and the chemical nature of the target molecule, scientists can confidently select the most appropriate N-protecting group, thereby streamlining their synthetic efforts and maximizing the likelihood of a successful outcome.
References
- 1. rsc.org [rsc.org]
- 2. delivertherapeutics.com [delivertherapeutics.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Stereochemical Analysis of 3-(Benzyloxy)pyrrolidine via NMR Spectroscopy
Introduction: The Stereochemical Challenge of Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2] When the pyrrolidine ring is substituted, as in the case of 3-(benzyloxy)pyrrolidine, stereoisomers—specifically cis and trans diastereomers—are possible. The three-dimensional arrangement of these substituents can profoundly impact a molecule's biological activity, binding affinity, and pharmacokinetic properties.[2][3] Therefore, unambiguous determination of stereochemistry is a critical step in drug discovery and development.
This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to definitively distinguish between the cis and trans isomers of this compound. We will explore the causal relationships between stereochemistry and NMR observables, detailing not just the "what" but the "why" behind the spectral differences. This guide is designed for researchers and scientists who require robust, self-validating methods for structural elucidation.
The Isomers: cis- and trans-3-(Benzyloxy)pyrrolidine
The core of our analysis focuses on two structures: the cis isomer, where the benzyloxy group and the C5 protons are on the same face of the pyrrolidine ring's average plane, and the trans isomer, where they are on opposite faces. The primary analytical challenge is to find spectral features that are uniquely dependent on these spatial arrangements.
The Analytical Workflow: From Synthesis to Structure
A comprehensive analysis relies on a multi-technique NMR approach. The workflow begins with the synthesis of the target compound, which often yields a mixture of diastereomers or a single predominant one, followed by a suite of NMR experiments designed to provide complementary structural information.
Caption: General workflow for NMR-based stereochemical confirmation.
Part 1: ¹H and ¹³C NMR – The Foundational Data
One-dimensional ¹H and ¹³C NMR spectra provide the initial, and often most telling, data. The chemical environment of each nucleus is exquisitely sensitive to its local geometry.
Expected ¹H NMR Spectral Data
The key differences between the cis and trans isomers are expected in the chemical shifts (δ) and, most critically, the proton-proton coupling constants (J). The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[4] In a five-membered ring like pyrrolidine, which exists in a dynamic equilibrium of envelope and twist conformations, the time-averaged dihedral angles for cis and trans substituents are different, leading to distinct and predictable J-values.[5]
For the trans isomer, the proton at C3 (H3) is anti-periplanar to one of the C2 protons and one of the C4 protons for a significant portion of the conformational equilibrium, resulting in a large ³JHH value (typically 8-10 Hz). For the cis isomer, the gauche relationships between H3 and the protons at C2 and C4 lead to smaller coupling constants (typically 2-5 Hz).[5]
Table 1: Hypothetical ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Proton Assignment | cis-3-(benzyloxy)pyrrolidine (Expected) | trans-3-(benzyloxy)pyrrolidine (Expected) | Rationale for Difference |
| H3 (CH-OBn) | δ ~4.35 ppm (quint, J ≈ 4.0 Hz) | δ ~4.20 ppm (m) | The multiplicity reflects the key difference in coupling constants. A quintet suggests similar, smaller couplings to all four neighboring protons. A complex multiplet for the trans isomer arises from dissimilar large and small couplings. |
| H2, H5 (CH₂-N) | δ ~3.1-3.4 ppm (m) | δ ~3.0-3.3 ppm (m) | Subtle shifts due to different orientation of the bulky benzyloxy group. |
| H4 (CH₂) | δ ~2.0-2.2 ppm (m) | δ ~1.8-2.0 ppm (m) | The benzyloxy group in the cis isomer may deshield the C4 protons more effectively. |
| CH₂-Ph (Bn) | δ ~4.55 ppm (s) | δ ~4.55 ppm (s) | Little to no expected difference. |
| Ar-H (Bn) | δ ~7.25-7.40 ppm (m) | δ ~7.25-7.40 ppm (m) | No expected difference. |
Expected ¹³C NMR Spectral Data
Stereochemistry also influences ¹³C chemical shifts, primarily through steric (gamma-gauche) effects. A substituent in an axial-like position will shield the carbon atoms at the gamma position, causing an upfield shift (lower δ value) compared to when it is in an equatorial-like position. This can lead to subtle but measurable differences in the pyrrolidine ring carbon signals.
Table 2: Hypothetical ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Carbon Assignment | cis-3-(benzyloxy)pyrrolidine (Expected) | trans-3-(benzyloxy)pyrrolidine (Expected) | Rationale for Difference |
| C3 (CH-OBn) | δ ~78.5 ppm | δ ~77.0 ppm | Different average orientation of the C-O bond relative to the ring. |
| C2, C5 (CH₂-N) | δ ~53.0, 46.5 ppm | δ ~52.5, 46.0 ppm | Steric compression from the benzyloxy group can cause slight upfield shifts (shielding). |
| C4 (CH₂) | δ ~34.0 ppm | δ ~35.5 ppm | The C4 carbon is gamma to the oxygen substituent. A stronger gauche interaction in the cis isomer would lead to greater shielding (upfield shift). |
| CH₂-Ph (Bn) | δ ~71.0 ppm | δ ~71.0 ppm | No expected difference. |
| Ar-C (Bn) | δ ~127-138 ppm | δ ~127-138 ppm | No expected difference. |
Part 2: 2D NMR – Unambiguous Confirmation
While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof by revealing through-bond and through-space correlations.
COSY and HSQC: Confirming Assignments
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. It is used to trace the connectivity within the pyrrolidine ring, confirming which protons are adjacent. For example, it will show a cross-peak between H3 and the protons on C2 and C4.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for unambiguously assigning the ¹H and ¹³C signals to their respective positions on the molecule.
NOESY: The Definitive Experiment for Stereochemistry
The Nuclear Overhauser Effect (NOE) is the most powerful tool for determining stereochemistry. The NOE is a through-space phenomenon, where magnetization is transferred between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[6][7] A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial relationships.
-
For the cis isomer: The proton at C3 (H3) is on the same face of the ring as two of the four protons on C2 and C5. Therefore, strong NOE cross-peaks are expected between H3 and these specific protons.
-
For the trans isomer: The proton at C3 (H3) is on the opposite face of the ring from those same C2 and C5 protons. No significant NOE is expected between them. Instead, H3 will show NOEs to the protons on its face of the ring, including those at C4 and the other set of protons on C2 and C5.
This clear, binary outcome provides a definitive assignment of the relative stereochemistry.
Caption: Key diagnostic NOE correlations for cis and trans isomers.
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended.
Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the purified this compound sample.
-
Add Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The use of a high-purity solvent is critical to avoid interfering signals.
-
Homogenize: Gently vortex the tube to ensure the solution is homogeneous.
NMR Data Acquisition
The following experiments should be run on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Calibrate the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Acquisition Parameters: 1024-2048 scans, relaxation delay (d1) of 2 seconds.
-
Processing: Apply an exponential window function with a line broadening of 1.0 Hz. Calibrate the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
-
-
gCOSY:
-
Pulse Program: Standard gradient-selected COSY (cosygpmf).
-
Acquisition Parameters: Acquire a 1024x256 data matrix with 4-8 scans per increment.
-
Processing: Apply a sine-squared window function in both dimensions and perform Fourier transformation.
-
-
gHSQC:
-
Pulse Program: Standard gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3).
-
Acquisition Parameters: Acquire a 1024x256 data matrix with 8-16 scans per increment. Set the ¹JCH coupling constant to an average value of 145 Hz.
-
Processing: Apply a sine-squared window function in both dimensions and perform Fourier transformation.
-
-
NOESY:
-
Pulse Program: Standard phase-sensitive gradient-selected NOESY (noesygpph).
-
Acquisition Parameters: Acquire a 2048x512 data matrix with 16-32 scans per increment.
-
Key Parameter - Mixing Time (d8): The choice of mixing time is crucial. It dictates the time allowed for NOE buildup. For a small molecule like this, a mixing time of 500-800 ms is a good starting point.
-
Processing: Apply a sine-squared window function in both dimensions and perform Fourier transformation.
-
Conclusion
References
- 1. enamine.net [enamine.net]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 3-(Benzyloxy)pyrrolidine: A Comparative Analysis of Synthetic Routes
Introduction: The Significance of the 3-(Benzyloxy)pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, often leading to enhanced binding affinity and selectivity for biological targets.[2] Within this class, this compound and its derivatives serve as critical chiral building blocks. The benzyloxy group not only acts as a stable protecting group for the 3-hydroxy functionality but also provides a handle for further synthetic elaboration and can participate in crucial binding interactions within a target protein.[3] Consequently, the efficient and stereoselective synthesis of this intermediate is of paramount importance to drug development professionals.
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound. We will move beyond simple protocol recitation to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each route. The objective is to equip researchers with the necessary insights to select the optimal synthetic strategy based on project-specific constraints such as scale, cost, stereochemical requirements, and available starting materials.
Route 1: The Classical Approach - Williamson Ether Synthesis
The Williamson ether synthesis is arguably the most direct and widely employed method for preparing this compound.[4][5] The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated from 3-hydroxypyrrolidine, displaces a halide from a benzyl halide.[5][6]
Mechanistic Considerations & Strategic Choices
The core of this strategy involves the deprotonation of the C3 hydroxyl group of a suitable 3-hydroxypyrrolidine precursor. A critical consideration is the presence of the secondary amine, which is also nucleophilic and can compete in N-alkylation. To ensure selective O-alkylation, the pyrrolidine nitrogen is typically protected with a group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
The choice of base is pivotal. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to ensure complete and irreversible deprotonation of the alcohol, forming the sodium alkoxide.[7][8] The reaction is typically run in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to solvate the cation and facilitate the SN2 reaction.
An industrially relevant variant of this method employs phase-transfer catalysis (PTC).[9] Using a catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide), the alkoxide can be shuttled from an aqueous or solid phase into an organic phase containing the benzyl halide, often allowing for milder conditions and avoiding the need for hazardous reagents like NaH.[5][10]
Experimental Protocol: N-Boc-3-(benzyloxy)pyrrolidine Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-3-hydroxypyrrolidine (1.0 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~5-10 mL per mmol of substrate) and stir until all solids are dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield N-Boc-3-(benzyloxy)pyrrolidine.
-
Deprotection (if required): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Route 2: The Stereospecific Approach - Mitsunobu Reaction
For applications demanding strict stereochemical control, particularly the inversion of a pre-existing stereocenter, the Mitsunobu reaction is a superior alternative.[11][12] This reaction converts a secondary alcohol into an ether using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][13] A key feature is its SN2-like mechanism, which proceeds with a clean inversion of stereochemistry at the alcohol carbon.[13][14]
Mechanistic Considerations & Strategic Choices
The Mitsunobu reaction mechanism is complex but elegant.[11] Initially, PPh₃ attacks the azodicarboxylate to form a betaine intermediate. This highly reactive species activates the alcohol by forming an oxyphosphonium salt, converting the hydroxyl into an excellent leaving group. The nucleophile, in this case, would be benzyl alcohol. However, a more common Mitsunobu variant for ether synthesis involves activating the target alcohol (3-hydroxypyrrolidine) and using an acidic nucleophile. For benzyl ether formation, one would typically react 3-hydroxypyrrolidine with benzoic acid under Mitsunobu conditions to form an ester, followed by reduction. A more direct, albeit less common, approach involves using benzyl alcohol as the nucleophile, which can be challenging due to its pKa.
The primary advantage is stereoinversion.[15] For instance, (R)-N-Boc-3-hydroxypyrrolidinol can be converted to the corresponding (S)-benzyloxy derivative. The main drawback is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, whose removal can complicate purification, especially on a large scale.[13]
Experimental Protocol: Stereoinversion of (R)-N-Boc-3-hydroxypyrrolidine
Note: This protocol uses an azide as the nucleophile followed by reduction, a common two-step sequence to achieve the amine equivalent. A direct etherification is mechanistically similar but can be lower yielding.
-
Setup: To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF, add diphenylphosphoryl azide (DPPA, 1.2 eq.).[15]
-
Initiation: Cool the mixture to 0 °C in an ice bath.
-
Addition: Slowly add diisopropylazodicarboxylate (DIAD, 1.2 eq.) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C. Causality Note: The slow addition of DIAD is critical as it controls the formation of the reactive betaine intermediate, preventing side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup & Purification: Upon completion, concentrate the mixture. The residue can be directly purified by column chromatography to isolate the intermediate, (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.
-
Reduction: The resulting azide is then reduced to the amine, which could then be benzylated. For direct ether synthesis, benzyl alcohol would replace DPPA, though yields may vary.
Route 3: Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[16][17] While not a direct route to this compound from 3-hydroxypyrrolidine, it represents a powerful alternative synthetic paradigm starting from different precursors.
Mechanistic Considerations & Strategic Choices
A plausible, albeit multi-step, reductive amination approach could involve the cyclization of a linear precursor. For example, a 4-amino-2-(benzyloxy)butanal derivative could undergo intramolecular reductive amination to form the target pyrrolidine ring. The key is the strategic placement of the amine and a carbonyl (or a precursor) at the appropriate positions on a linear chain that already contains the desired benzyloxy ether.
This strategy's main advantage is its convergency and potential for building complexity. However, it is less direct than the previous routes and relies on the synthesis of a more complex acyclic precursor. The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group.[17]
This route is more theoretical for the specific target but highlights the versatility of modern synthetic methods. For a research program, developing such a route could be advantageous if the required linear precursors are readily accessible from other project streams.
Comparative Analysis
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Reductive Amination |
| Starting Materials | N-Protected 3-hydroxypyrrolidine, Benzyl Halide | N-Protected 3-hydroxypyrrolidine, PPh₃, DIAD/DEAD | Benzyloxy-functionalized acyclic amino-carbonyl |
| Stereochemical Outcome | Retention of configuration | Inversion of configuration | Dependent on precursor stereochemistry |
| Key Advantages | Direct, reliable, uses common reagents, scalable (especially with PTC) | Excellent for stereoinversion, mild conditions | Convergent, builds complexity |
| Key Disadvantages | Requires N-protection, risk of N-alkylation, use of hazardous base (NaH) | Stoichiometric byproducts (TPPO) complicate purification, higher cost | Indirect route, requires synthesis of a more complex linear precursor |
| Typical Yield | Good to Excellent (70-95%) | Good (60-85%), highly substrate-dependent | Variable, dependent on cyclization efficiency |
| Scalability | High | Moderate (purification is a bottleneck) | Moderate to Low |
Conclusion and Recommendations
The synthesis of this compound is a well-established transformation with several viable routes, each with distinct advantages and disadvantages.
-
For routine, large-scale synthesis where stereochemistry is retained from the starting material, the Williamson Ether Synthesis is the undisputed method of choice. Its reliability, high yields, and the potential for adaptation to phase-transfer conditions make it robust and economically viable. The primary consideration is the necessity of N-protection to ensure regioselectivity.
-
When the synthetic objective is to invert the stereocenter at C3, the Mitsunobu Reaction is the premier tool.[14][15] Despite its higher cost and purification challenges associated with stoichiometric byproducts, its ability to cleanly invert the stereochemistry is often mission-critical in the synthesis of chiral drug candidates.
-
Reductive Amination represents a more strategic, albeit less direct, approach. It is best considered when a convergent synthesis is desired or when the required linear precursors are more readily available than chiral 3-hydroxypyrrolidine.
Ultimately, the selection of the optimal synthetic route is a strategic decision that must be aligned with the specific goals of the research program, balancing factors of cost, scale, efficiency, and, most critically, stereochemical control.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Benzyloxy)pyrrolidine
Navigating the complexities of chemical handling in a research and development setting requires a deep understanding of the materials involved and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 3-(Benzyloxy)pyrrolidine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As your partners in scientific advancement, we are committed to providing value beyond the product itself, ensuring your safety and the integrity of your research.
The following information is synthesized from authoritative safety data sheets and occupational safety guidelines to provide a comprehensive operational plan.
Hazard Profile of this compound
Before any handling protocols can be established, a thorough understanding of the hazard profile of this compound is paramount. This compound, while a valuable building block in medicinal chemistry and drug development, presents several health risks that necessitate stringent safety measures.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
These classifications are the foundation upon which our PPE recommendations are built. Each piece of equipment is selected to mitigate a specific risk associated with these hazards.
Hazard Summary Table
| Hazard Statement | GHS Classification | Potential Health Effect |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if ingested. |
| H315 | Skin Irritation (Category 2) | Causes redness, pain, and inflammation upon skin contact.[1][2][3] |
| H319 | Eye Irritation (Category 2A) | Causes significant eye irritation, potentially leading to damage.[1][2][3] |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[1][2][3][4] |
The Hierarchy of Controls: A Foundational Safety Principle
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in laboratory safety. The most effective safety strategies involve a multi-layered approach known as the hierarchy of controls. This principle prioritizes control methods from most to least effective:
-
Elimination/Substitution: The most effective control, which involves removing the hazard or replacing it with a less hazardous substance.
-
Engineering Controls: Physical changes to the workspace to isolate workers from the hazard. For this compound, this primarily involves the use of a certified chemical fume hood.
-
Administrative Controls: Changes to work practices and procedures, such as developing standard operating procedures (SOPs) and providing safety training.
-
Personal Protective Equipment (PPE): Equipment worn to minimize exposure to hazards.
This guide assumes that appropriate engineering and administrative controls are in place, and the following PPE recommendations are designed to be used in conjunction with these primary safety measures.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[1][2][3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all procedures involving this chemical.
-
Recommended for Splash Hazard: When there is a potential for splashing (e.g., during transfers of larger volumes or reactions under pressure), chemical splash goggles should be worn.
-
Maximum Protection: For procedures with a high risk of splashing or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles.
Skin and Body Protection
To prevent skin irritation, appropriate skin and body protection is essential.[1][2][3]
-
Laboratory Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Gloves: Chemically impermeable gloves are required.[1][5] Nitrile gloves are a common choice in laboratory settings, but it is crucial to consult the glove manufacturer's compatibility chart to ensure resistance to this compound.
-
Double Gloving: For handling larger quantities or during prolonged procedures, consider wearing two pairs of gloves.[6] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.
-
Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
-
Respiratory Protection
The potential for respiratory irritation necessitates careful management of airborne exposure.[1][2][3]
-
Primary Control: All handling of this compound that may generate vapors, mists, or aerosols should be conducted in a certified chemical fume hood.[1][5]
-
When a Respirator is Required: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is a suitable choice.[7] A full-face respirator will also provide eye and face protection.
PPE Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.
-
Handling:
-
Post-Handling:
Spill and Emergency Procedures
In the event of a spill, it is critical to act quickly and safely.
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate level of PPE, which may include respiratory protection for larger spills.[1][5]
-
Containment: Prevent further spread of the spill using an inert absorbent material such as vermiculite or sand.[3] Do not allow the chemical to enter drains.[1][5]
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Waste Disposal
All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Chemical Waste: Collect surplus and non-recyclable solutions in a labeled, sealed container.[9]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste.[9]
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][9]
By adhering to these rigorous PPE and handling protocols, you can confidently and safely incorporate this compound into your research workflows, secure in the knowledge that you are protected from its potential hazards.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
